Technical Documentation Center

5,6,7,8-Tetrahydroquinoline-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5,6,7,8-Tetrahydroquinoline-2-carboxamide
  • CAS: 1862793-93-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Spectral Analysis of 5,6,7,8-Tetrahydroquinoline-2-carboxamide

Molecular Structure and Spectroscopic Significance The unique hybrid structure of 5,6,7,8-Tetrahydroquinoline-2-carboxamide, which combines a partially saturated heterocyclic core with a primary amide, presents a distinc...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Structure and Spectroscopic Significance

The unique hybrid structure of 5,6,7,8-Tetrahydroquinoline-2-carboxamide, which combines a partially saturated heterocyclic core with a primary amide, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is crucial for confirming its synthesis, assessing its purity, and elucidating its role in various chemical and biological systems.

MS_Fragmentation M [M]⁺ m/z = 176 F1 [M - NH₂]⁺ m/z = 160 M->F1 - NH₂ F2 [M - CONH₂]⁺ m/z = 132 M->F2 - CONH₂ F3 [C₇H₆N]⁺ m/z = 104 F2->F3 - C₂H₄

Caption: Predicted major fragmentation pathway for 5,6,7,8-Tetrahydroquinoline-2-carboxamide in EI-MS.

Experimental Protocols

The following are standard operating procedures for the acquisition of spectral data for a compound such as 5,6,7,8-Tetrahydroquinoline-2-carboxamide.

Workflow for Spectroscopic Analysis

Spectroscopy_Workflow Sample Sample Preparation (Dissolution/Pelletizing) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI or ESI) Sample->MS Data Data Analysis & Interpretation NMR->Data IR->Data MS->Data

Caption: General workflow for the spectroscopic characterization of an organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Use a 400 MHz or higher field spectrometer.

    • Acquire the spectrum at room temperature.

    • Typical parameters: 32 scans, a spectral width of 16 ppm, a relaxation delay of 1.0 s, and an acquisition time of 2.0 s.

  • ¹³C NMR Acquisition:

    • Use the same sample and spectrometer.

    • Typical parameters: 1024 scans, a spectral width of 240 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.0 s.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press. 2. Data Acquisition:

    • Use a Fourier-Transform Infrared (FT-IR) spectrometer.

    • Record the spectrum from 4000 to 400 cm⁻¹.

    • Co-add 16 or 32 scans to improve the signal-to-noise ratio.

    • Acquire a background spectrum of the clean ATR crystal or the KBr pellet press before running the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation:

    • Electron Ionization (EI): Introduce the sample via a direct insertion probe or a gas chromatograph (GC).

    • Electrospray Ionization (ESI): Infuse the sample solution directly into the ESI source using a syringe pump.

  • Data Acquisition:

    • EI-MS: Use an ionization energy of 70 eV. Scan a mass range of m/z 50-500. * ESI-MS: Operate in positive ion mode. Optimize the capillary voltage and cone voltage to achieve a stable spray and good signal intensity.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

References

  • Jones, G. (Ed.). (2008). Quinolines. John Wiley & Sons.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Infrared Spectroscopy Absorption Table. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. Retrieved from [Link]

Exploratory

Advanced Synthesis Architectures for 5,6,7,8-Tetrahydroquinoline-2-carboxamide

This guide details advanced synthesis architectures for 5,6,7,8-Tetrahydroquinoline-2-carboxamide , a critical scaffold in the development of histone deacetylase (HDAC) inhibitors and bioisosteres for drug discovery. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details advanced synthesis architectures for 5,6,7,8-Tetrahydroquinoline-2-carboxamide , a critical scaffold in the development of histone deacetylase (HDAC) inhibitors and bioisosteres for drug discovery.

Unlike the common 1,2,3,4-tetrahydroquinoline isomer (where the pyridine ring is saturated), the 5,6,7,8-tetrahydro variant retains the aromatic pyridine core while saturating the carbocyclic ring. This structural distinction requires specific synthetic strategies to avoid over-reduction or incorrect regioselectivity.

Executive Summary & Strategic Analysis

The synthesis of 5,6,7,8-tetrahydroquinoline-2-carboxamide presents a unique chemoselective challenge: differentiating the carbocyclic benzene ring from the heterocyclic pyridine ring. Standard hydrogenation protocols (e.g., H₂/Pd-C in methanol) typically reduce the electron-deficient pyridine ring first, yielding the unwanted 1,2,3,4-isomer.

To access the 5,6,7,8-isomer efficiently, we must invert this reactivity profile. This guide presents three distinct, self-validating methodologies:

  • Acid-Mediated Selective Hydrogenation: A scalable route utilizing protonation to protect the pyridine ring.

  • Reissert-Henze Functionalization: A reliable, stepwise installation of the amide via N-oxide activation.

  • Radical Minisci Carbamoylation: An emerging, direct C-H functionalization strategy.

Method A: Acid-Mediated Selective Hydrogenation

Best For: Large-scale manufacturing and starting from commercially available quinoline-2-carboxamide.

The Mechanistic Logic

In neutral media, the pyridine ring is more susceptible to hydrogenation than the benzene ring. However, in strong acidic media (e.g., Trifluoroacetic acid or HCl/AcOH), the pyridine nitrogen is protonated. This pyridinium formation deactivates the heterocyclic ring toward hydrogenation due to electrostatic repulsion of the catalyst and loss of electron density, thereby directing the reduction exclusively to the benzene ring.

Experimental Protocol

Reagents: Quinoline-2-carboxamide (1.0 eq), Platinum(IV) oxide (PtO₂, Adams' catalyst, 5 mol%), Glacial Acetic Acid (AcOH), Conc. HCl (trace).

  • Preparation: Dissolve quinoline-2-carboxamide (10 mmol) in glacial acetic acid (50 mL). Add concentrated HCl (0.5 mL) to ensure full protonation of the pyridine nitrogen.

  • Catalyst Loading: Carefully add PtO₂ (113 mg, 0.5 mmol) under an inert nitrogen atmosphere.

  • Hydrogenation: Purge the vessel with H₂ gas. Pressurize to 4 atm (60 psi) and heat to 50°C.

  • Monitoring: Stir vigorously for 12–24 hours. Monitor via HPLC or ¹H NMR.

    • Checkpoint: Disappearance of the aromatic doublet-of-doublets at δ 7.5–8.0 ppm (benzene protons) and appearance of multiplets at δ 1.8–3.0 ppm (cyclohexane protons).

  • Workup: Filter the catalyst through a Celite pad. Concentrate the filtrate under reduced pressure.

  • Neutralization: Dissolve the residue in water and neutralize with saturated NaHCO₃ to pH 8. Extract with ethyl acetate (3 x 50 mL).

  • Purification: Recrystallize from ethanol/hexane to afford 5,6,7,8-tetrahydroquinoline-2-carboxamide.

Pathway Visualization

HydrogenationSelectivity Q Quinoline-2-carboxamide Neutral Neutral Media (Pd/C, MeOH) Q->Neutral H2, 1 atm Acidic Acidic Media (PtO2, AcOH/HCl) Q->Acidic H2, 4 atm, H+ Prod1234 1,2,3,4-Tetrahydro (Pyridine Reduced) Neutral->Prod1234 Major Product Prod5678 5,6,7,8-Tetrahydro (Benzene Reduced) Acidic->Prod5678 Target Product (N-Protonation protects Pyridine)

Figure 1: Chemoselectivity switch in quinoline hydrogenation controlled by pH.

Method B: The Reissert-Henze Functionalization Sequence

Best For: High-precision synthesis when starting from the parent 5,6,7,8-tetrahydroquinoline.

The Mechanistic Logic

This method circumvents the hydrogenation selectivity issue by starting with the pre-formed 5,6,7,8-tetrahydroquinoline core. The challenge is installing the carboxamide at the C2 position. We utilize the Reissert-Henze reaction , which activates the N-oxide with an acylating agent to allow nucleophilic attack by cyanide at the α-position (C2), followed by hydrolysis.

Experimental Protocol

Step 1: N-Oxidation

  • Dissolve 5,6,7,8-tetrahydroquinoline (10 mmol) in DCM (30 mL).

  • Add m-CPBA (1.1 eq) portion-wise at 0°C. Stir at RT for 4 hours.

  • Wash with 10% Na₂CO₃ to remove m-chlorobenzoic acid. Dry and concentrate to yield the N-oxide.

Step 2: Reissert-Henze Cyanation

  • Dissolve the N-oxide (10 mmol) in anhydrous DCM (40 mL).

  • Add Trimethylsilyl cyanide (TMSCN, 1.5 eq) followed by dropwise addition of Benzoyl Chloride (BzCl, 1.2 eq) at 0°C.

  • Stir for 12 hours. The BzCl activates the oxygen, making C2 highly electrophilic.

  • Quench with NaHCO₃.[1] Extract and purify via column chromatography (Hexane/EtOAc) to isolate 5,6,7,8-tetrahydroquinoline-2-carbonitrile .

Step 3: Controlled Hydrolysis

  • Suspend the nitrile in 30% H₂O₂ (5 mL) and 1M NaOH (10 mL) in Ethanol (10 mL).

  • Stir at 50°C for 2 hours (Radziszewski conditions).

    • Note: Avoid strong acid hydrolysis to prevent converting the amide to the carboxylic acid.

  • Cool, precipitate with water, and filter to obtain the final carboxamide.

Workflow Visualization

ReissertHenze Start 5,6,7,8-Tetrahydroquinoline NOxide N-Oxide Intermediate Start->NOxide m-CPBA, DCM, 0°C Activated O-Benzoyl Activated Species NOxide->Activated BzCl Nitrile 2-Cyano-5,6,7,8-THQ Activated->Nitrile TMSCN, Nucleophilic Attack @ C2 Amide 5,6,7,8-THQ-2-Carboxamide Nitrile->Amide H2O2, NaOH (Radziszewski)

Figure 2: Stepwise C2-functionalization via N-oxide activation.

Method C: Radical Minisci Carbamoylation (Direct C-H Activation)

Best For: Late-stage functionalization and rapid library generation.

The Mechanistic Logic

The Minisci reaction allows for the direct alkylation or carbamoylation of heteroaromatics using carbon-centered radicals. Under oxidative conditions, a formamide radical (•CONH₂) is generated, which attacks the most electron-deficient position of the protonated heterocycle. For 5,6,7,8-tetrahydroquinoline, the C2 position is the most activated toward nucleophilic radical attack.

Experimental Protocol

Reagents: 5,6,7,8-Tetrahydroquinoline (1.0 eq), Formamide (Solvent/Reagent), Potassium Persulfate (K₂S₂O₈, 2.0 eq), TFA (1.0 eq), AgNO₃ (0.1 eq).

  • Setup: Dissolve 5,6,7,8-tetrahydroquinoline (5 mmol) in Formamide (20 mL). Add Trifluoroacetic acid (0.4 mL) to protonate the base.

  • Radical Generation: Add AgNO₃ (85 mg) as a catalyst.

  • Initiation: Heat the mixture to 70°C. Add K₂S₂O₈ (2.7 g) portion-wise over 30 minutes.

    • Mechanism:[1][2][3][4] Persulfate oxidizes formamide to the carbamoyl radical (•CONH₂).

  • Reaction: Stir at 70°C for 2 hours. Evolution of gas (CO₂) may be observed if decarboxylation occurs (side reaction), but the carbamoyl radical is stable.

  • Workup: Cool to RT. Dilute with saturated NaHCO₃. Extract with DCM (3 x 50 mL).

  • Purification: The crude mixture will contain the C2-isomer (major) and potentially C4-isomer (minor). Separate via flash chromatography (SiO₂, 0-5% MeOH in DCM).

Comparative Analysis of Methods

FeatureMethod A: Acidic HydrogenationMethod B: Reissert-HenzeMethod C: Minisci Radical
Starting Material Quinoline-2-carboxamide5,6,7,8-Tetrahydroquinoline5,6,7,8-Tetrahydroquinoline
Step Count 1 (One-pot)3 (Linear)1 (One-pot)
Yield High (70-85%)Moderate (50-60% overall)Moderate (40-55%)
Selectivity Excellent (with pH control)Excellent (Regiospecific)Good (C2 favored over C4)
Scalability High (Industrial standard)Medium (Reagent cost)Medium (Radical control)
Key Risk Over-reduction to decahydro-Handling cyanidesIsomer separation

References

  • Selective Hydrogenation of Quinolines: Wang, Y., et al. "Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst." Nature Communications, 2021.

  • Reissert-Henze Reaction: Fife, W. K. "Regioselective cyanations of heterocyclic N-oxides." Journal of Organic Chemistry, 1983.

  • Minisci Reaction: Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011.

  • Tetrahydroquinoline Synthesis Patent: "Method for synthesizing 5,6,7,8-tetrahydroquinoline."[1][4][5][6] Patent CN101544601B.

  • Biomimetic Reduction: "Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction." Journal of the American Chemical Society.

Sources

Foundational

discovery and isolation of 5,6,7,8-Tetrahydroquinoline-2-carboxamide derivatives

An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of 5,6,7,8-Tetrahydroquinoline-2-carboxamide Derivatives Prepared for: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Discovery, Synthesis, and Isolation of 5,6,7,8-Tetrahydroquinoline-2-carboxamide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a vast spectrum of biological activities. This guide focuses on a specific, synthetically derived class: 5,6,7,8-Tetrahydroquinoline-2-carboxamide and its derivatives. Unlike compounds discovered through natural product screening, the emergence of this class is a testament to rational drug design, where the stable, saturated heterocyclic core of THQ is functionalized at the 2-position with a carboxamide moiety—a group known for its ability to form key hydrogen bonds with biological targets.

This document provides a comprehensive overview of the synthetic pathways, purification strategies, and underlying chemical principles for developing these molecules. We will explore the multi-step synthesis from common starting materials, detail robust experimental protocols, and discuss the known biological relevance that drives the discovery of this compound class.

The 5,6,7,8-Tetrahydroquinoline Core: A Foundation of Biological Diversity

The 5,6,7,8-tetrahydroquinoline (THQ) framework, consisting of a pyridine ring fused to a cyclohexene ring, is a cornerstone of many pharmacologically active agents.[1] Its rigid, three-dimensional structure makes it an excellent scaffold for presenting functional groups in a well-defined spatial orientation, facilitating precise interactions with enzyme active sites and receptors. Derivatives of the broader THQ family have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, neuroprotective, and antimicrobial properties.[1][2][3] This proven biological potential is the primary impetus for the continued exploration and functionalization of the THQ core, leading to the development of novel derivatives like the 2-carboxamides.

Rationale for Discovery: The Strategic Importance of the 2-Carboxamide Moiety

The "discovery" of 5,6,7,8-tetrahydroquinoline-2-carboxamide derivatives is rooted in synthetic chemistry and goal-oriented drug design rather than isolation from natural sources. The carboxamide group is a bioisostere for carboxylic acids and esters but offers distinct advantages: it is generally more stable to metabolic hydrolysis and, crucially, can act as both a hydrogen bond donor (via the N-H) and acceptor (via the C=O). This dual functionality allows it to form strong, specific interactions with protein backbones and amino acid side chains, making it a highly valuable functional group for enhancing binding affinity and specificity.

The placement at the C-2 position of the THQ ring is also strategic. This position is directly adjacent to the ring nitrogen, influencing the electronic properties of the pyridine moiety and providing a vector for substitution that projects away from the core scaffold, ideal for probing binding pockets of target proteins. For instance, specific quinoline-2-carboxamides have been synthesized and evaluated as high-affinity ligands for the translocator protein (TSPO), a target for imaging neuroinflammation.[4]

Synthetic Strategies and Workflow

The most logical and field-proven approach to synthesizing 5,6,7,8-tetrahydroquinoline-2-carboxamide derivatives is a multi-step process that builds the functionality sequentially. The general workflow involves the formation of a carboxylic acid precursor, followed by hydrogenation of the aromatic system and subsequent amidation.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Scaffold Saturation cluster_2 Part 3: Functionalization & Diversification A 2-Methylquinoline B Quinoline-2-carboxylic Acid A->B Oxidation [KMnO4] C 5,6,7,8-Tetrahydroquinoline- 2-carboxylic Acid B->C Catalytic Hydrogenation [Pd/C, H2] D Acyl Chloride Intermediate C->D Activation [SOCl2] E Target: 5,6,7,8-Tetrahydroquinoline- 2-carboxamide Derivative D->E Amidation [R1R2NH]

Caption: General Synthetic Workflow for THQ-2-Carboxamide Derivatives.

Step 1: Oxidation of 2-Methylquinoline

The journey begins with a commercially available starting material, 2-methylquinoline (also known as quinaldine). The methyl group at the C-2 position is relatively robust due to the electron-withdrawing nature of the quinoline ring. Therefore, a strong oxidizing agent is required for its conversion to a carboxylic acid. Potassium permanganate (KMnO₄) in an alkaline solution is the reagent of choice for this transformation, as it is effective and well-documented for this specific reaction.[5][6]

The rationale for using an alkaline medium is twofold: it enhances the oxidizing power of the permanganate and helps to solubilize the organic starting material and the resulting carboxylate salt. The reaction is typically run at reflux to ensure completion.

Step 2: Catalytic Hydrogenation of the Quinoline Ring

With the 2-carboxy functionality installed, the next critical step is the saturation of the benzo portion of the bicyclic system. Catalytic hydrogenation is the most efficient method to reduce the quinoline ring to its tetrahydroquinoline counterpart.[7] A palladium on carbon (Pd/C) catalyst is commonly employed under a hydrogen atmosphere.[8]

This reaction selectively reduces the less aromatic carbocyclic ring, leaving the pyridine ring intact. The choice of solvent (often an alcohol like ethanol) and control of pressure and temperature are key to achieving high yield and selectivity, avoiding over-reduction.[7]

Step 3: Amidation of the Carboxylic Acid

The final step involves forming the amide bond. Direct condensation of a carboxylic acid and an amine is generally inefficient and requires harsh conditions. Therefore, the carboxylic acid must first be "activated." A standard and highly effective method is the conversion of the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[9] This intermediate is highly electrophilic and reacts readily with a wide range of amines.

The acyl chloride is typically not isolated but is generated in situ and then reacted with the desired amine (ammonia for the primary carboxamide, or a primary/secondary amine for N-substituted derivatives) to yield the final product.[10] The addition of a non-nucleophilic base, such as triethylamine, is often necessary to scavenge the HCl generated during the reaction.[10]

Detailed Experimental Protocols

The following protocols are self-validating methodologies adapted from established procedures.[5][7][9][10]

Protocol: Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxylic Acid (Intermediate C)
  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-methylquinoline (1.0 eq.) in an aqueous solution of sodium hydroxide (e.g., 2M).

    • Heat the mixture and, with vigorous stirring, add potassium permanganate (approx. 3.0-4.0 eq.) portion-wise to control the exothermic reaction.

    • Once the addition is complete, heat the mixture to reflux for 4-6 hours, or until the purple color of the permanganate is discharged and a brown precipitate of MnO₂ forms.[5]

    • Filter the hot mixture to remove MnO₂. Wash the filter cake with a small amount of hot water.

    • Cool the combined filtrate in an ice bath and acidify to pH ~3-4 with 10% HCl. The product, quinoline-2-carboxylic acid, will precipitate.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Hydrogenation:

    • Charge a pressure-rated hydrogenation vessel with the quinoline-2-carboxylic acid (1.0 eq.) and a 5-10% Pd/C catalyst (typically 5% by weight).

    • Add ethanol as the solvent.

    • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 8-12 atmospheres).[7]

    • Stir the reaction at 60-70 °C until hydrogen uptake ceases.[7]

    • Cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Evaporate the solvent under reduced pressure to yield the crude 5,6,7,8-tetrahydroquinoline-2-carboxylic acid. This can be purified further by recrystallization if necessary.

Protocol: Amidation to N-benzyl-5,6,7,8-tetrahydroquinoline-2-carboxamide (Representative Derivative)
  • Acyl Chloride Formation:

    • To a flask containing the dried 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add thionyl chloride (approx. 2.0-3.0 eq.) dropwise at 0 °C under an inert atmosphere.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours until the evolution of gas ceases.

    • Remove the excess thionyl chloride and solvent in vacuo. The resulting crude acyl chloride is used immediately in the next step.

  • Amide Formation:

    • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

    • In a separate flask, prepare a solution of benzylamine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Add the amine solution dropwise to the stirred acyl chloride solution.

    • Allow the reaction to stir at room temperature for 12-18 hours. Monitor completion by TLC.

Protocol: Isolation and Purification
  • Workup:

    • Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.[4]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel. A typical eluent system would be a gradient of ethyl acetate in hexanes.

    • Alternatively, for highly crystalline compounds, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can yield highly pure material.[5]

Characterization and Data

The synthesized derivatives must be rigorously characterized to confirm their structure and purity. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

ParameterRepresentative Data for N-benzyl-5,6,7,8-tetrahydroquinoline-2-carboxamide
Appearance White to off-white solid
Yield (Final Step) 70-90% (typical for amidation)
¹H NMR (CDCl₃) δ ~8.1 (d, pyridine-H), ~7.5 (d, pyridine-H), ~7.3 (m, Ar-H), ~4.6 (d, CH₂-Ph), ~2.8 (t, CH₂), ~2.6 (t, CH₂), ~1.8 (m, CH₂)
¹³C NMR (CDCl₃) δ ~165 (C=O), ~155-125 (Ar-C), ~44 (CH₂-Ph), ~30-20 (aliphatic CH₂)
MS (ESI+) [M+H]⁺ calculated and found for C₁₇H₁₈N₂O
IR (KBr, cm⁻¹) ~3300 (N-H stretch), ~1650 (Amide I C=O stretch), ~1540 (Amide II N-H bend)

Biological Significance and Potential Applications

The true discovery of these compounds lies in their application. By modifying the R-groups on the carboxamide nitrogen, chemists can create libraries of derivatives to screen for biological activity. The THQ-2-carboxamide scaffold is a versatile platform for developing therapeutics targeting a range of diseases.

G cluster_apps Potential Therapeutic Areas Core 5,6,7,8-Tetrahydroquinoline-2-carboxamide Core Privileged Scaffold H-Bonding Moiety Neuro Neuroscience (e.g., TSPO Imaging) Core:p2->Neuro CNS Target Binding [5] Onco Oncology (e.g., Kinase Inhibition) Core:p1->Onco Scaffold for Inhibitors [3] Anti Infectious Disease (e.g., Antibacterial) Core:p2->Anti Enzyme Interaction [19] Inflam Anti-inflammatory Core:p1->Inflam General THQ Activity [4]

Caption: Relationship between the Core Scaffold and its Applications.

  • Neuroscience: As mentioned, derivatives have been synthesized as ligands for the translocator protein (TSPO), which is upregulated in neuroinflammatory conditions, making these compounds valuable as potential PET imaging agents for diseases like Alzheimer's and multiple sclerosis.[4]

  • Oncology: The general THQ scaffold is found in many cytotoxic agents.[1] The 2-carboxamide group can be used to target the hinge region of protein kinases, a common strategy in modern cancer drug design.

  • Infectious Diseases: Quinoline-based drugs (e.g., chloroquine) are famous for their anti-malarial activity. Novel quinoline carboxamides have shown promising antibacterial activity, suggesting the THQ variants could be a fruitful area of research.[10]

Conclusion

The 5,6,7,8-tetrahydroquinoline-2-carboxamide class of compounds represents a prime example of scaffold-based drug discovery. The synthesis, while multi-step, relies on robust, scalable, and well-understood chemical transformations. The true value of this scaffold is its versatility, allowing for the creation of diverse chemical libraries by simply varying the amine component in the final synthetic step. The established protocols for synthesis and isolation provided herein offer a solid foundation for researchers to produce these compounds efficiently, enabling further exploration of their significant therapeutic and diagnostic potential across multiple disease areas.

References

  • A. R. Katritzky, H. M. Faid-Allah. (1984). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of Chemical Research, Synopses. Available at: [Link]

  • ResearchGate. (n.d.). Biologically active 5,6,7,8-THQ derivatives. ResearchGate. Available at: [Link]

  • J. D. Wilde, et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • L. W. Wilson, et al. (2020). Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. RSC Medicinal Chemistry. Available at: [Link]

  • Chemistry : The Mystery of Molecules. (2020). Oxidation of 2-methyl Quinoline: choice of proper reagent and complete mechanism. YouTube. Available at: [Link]

  • G. Chelucci, G. Orrù, F. Soccolini. (2004). Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes. ARKIVOC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • H. M. Faidallah, et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. Available at: [Link]

  • P. S. Rao, et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • A. A. Aly, et al. (2024). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • S. Kumar, et al. (2022). The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • M. C. D'Alterio, et al. (2023). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules. Available at: [Link]

  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline. Google Patents.
  • A. D. Snizhko, et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). 2-Methyl-5,6,7,8-tetrahydroquinoxaline. National Center for Biotechnology Information. Available at: [Link]

  • S. Bouasla, et al. (2019). Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antibacterial activity. Mediterranean Journal of Chemistry. Available at: [Link]

Sources

Exploratory

Optimizing the Scaffold: A Technical Guide to SAR Studies of 5,6,7,8-Tetrahydroquinoline-2-carboxamide Analogs

This technical guide details the structure-activity relationship (SAR) profiles of 5,6,7,8-Tetrahydroquinoline-2-carboxamide analogs. It is designed for medicinal chemists and pharmacologists, focusing on the scaffold's...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structure-activity relationship (SAR) profiles of 5,6,7,8-Tetrahydroquinoline-2-carboxamide analogs. It is designed for medicinal chemists and pharmacologists, focusing on the scaffold's utility as a nicotinamide mimic in epigenetic modulation (specifically Sirtuin inhibition) and its emerging roles in antimicrobial therapeutics.

Executive Summary

The 5,6,7,8-tetrahydroquinoline-2-carboxamide (THQ-2-CA) scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between planar heteroaromatics and three-dimensional aliphatic systems. Its primary pharmacological value lies in its ability to mimic the nicotinamide moiety of NAD+, making it a potent competitive inhibitor for NAD+-dependent enzymes, particularly Sirtuins (SIRT1, SIRT2) .

This guide dissects the SAR of the THQ-2-CA core, demonstrating how subtle modifications at the amide "warhead," the saturated "propeller" ring, and the pyridine core drive potency, isoform selectivity, and physicochemical properties.

The Core Scaffold & Binding Mode

The THQ-2-CA scaffold functions as a rigidified nicotinamide isostere. In the context of Sirtuin inhibition (e.g., SIRT1), the biological activity is governed by the molecule's ability to occupy the C-pocket (nicotinamide exit channel) of the enzyme.

Physicochemical Profile[1]
  • Lipophilicity (LogP): The saturated C5-C8 ring increases lipophilicity compared to the fully aromatic quinoline, improving membrane permeability (CNS penetration potential).

  • Basicity: The pyridine nitrogen (N1) is weakly basic (pKa ~ 4-5), allowing for H-bond acceptance without permanent ionization at physiological pH.

  • Conformation: The C5-C8 ring imposes a "half-chair" or "puckered" conformation, providing vectors for substituents to explore hydrophobic sub-pockets that planar quinolines cannot access.

Mechanism of Action (SIRT1/2)

The amide group of the THQ-2-CA analog forms critical hydrogen bonds with the enzyme backbone (typically Ile347 in SIRT1), mimicking the interactions of the native nicotinamide cofactor. The saturated ring fills the hydrophobic void left by the ribose moiety, while N-substituents extend into the acyl-lysine channel.

SAR Analysis: Four Critical Zones

To rationalize the SAR, we divide the scaffold into four distinct zones.

Visualization: SAR Zones

SAR_Zones Core 5,6,7,8-Tetrahydroquinoline Core Scaffold ZoneA ZONE A: Amide Warhead (C2 Position) Critical for H-bonding (Ile347) Primary amides > Secondary >> Tertiary Core->ZoneA H-Bond Donor/Acceptor ZoneB ZONE B: Pyridine Ring (N1, C3, C4) Electronic tuning (F, Cl) Modulates pKa & Metabolic Stability Core->ZoneB Electronic Core ZoneC ZONE C: Saturated Ring (C5-C8) Hydrophobic filling Gem-dimethyl improves potency Core->ZoneC Steric/Hydrophobic ZoneD ZONE D: N-Substituents (Amide Tail) Isoform Selectivity (SIRT1 vs SIRT2) Access to Acyl-Lysine Channel ZoneA->ZoneD Extension Vector

Caption: Functional decomposition of the THQ-2-CA scaffold. Zone A is the primary pharmacophore; Zones C and D drive selectivity.

Zone A: The Amide Warhead (C2)

The carboxamide at C2 is non-negotiable for Sirtuin activity.

  • Primary Amides (-CONH2): Often show the highest intrinsic affinity for the nicotinamide pocket due to unhindered H-bonding.

  • Secondary Amides (-CONHR): Tolerated and used to introduce selectivity elements (Zone D).

  • Bioisosteres: Replacement with esters (-COOR) or reversed amides (-NHCOR) typically results in a >10-fold loss of potency , confirming the necessity of the specific H-bond donor/acceptor geometry.

Zone B: The Pyridine Core (N1, C3, C4)

Modifications here affect the electronics of the ring and the H-bond accepting capability of N1.

  • C6-Halogenation (in the tricyclic analog Selisistat): A chlorine atom at the equivalent position (C6 in carbazoles, C4/C5 area in THQ) often improves potency by filling a small hydrophobic pocket and reducing oxidative metabolism.

  • N1-Oxides: Oxidation to the N-oxide generally abolishes activity, disrupting the critical water-mediated H-bond network in the active site.

Zone C: The Saturated Ring (C5–C8)

This region differentiates THQ analogs from planar quinolines.

  • Gem-dimethyl substitution: Introducing gem-dimethyl groups (e.g., at C8 or C5) restricts conformational flexibility and increases hydrophobic bulk. This often leads to improved potency (IC50 shift from µM to nM range) by minimizing the entropic penalty of binding.

  • Ring Size: Expanding to a 7-membered ring (tetrahydrocyclohepta[b]pyridine) usually decreases potency due to steric clashes within the confined C-pocket.

Zone D: N-Substituents (The Selectivity Handle)

This is the most variable region.

  • SIRT1 Selectivity: Small, rigid lipophilic groups (e.g., cyclopropyl, chloro-phenyl) favor SIRT1.

  • SIRT2 Selectivity: Larger, flexible linkers (e.g., benzyl, phenethyl) allow the molecule to reach the larger hydrophobic pocket characteristic of SIRT2.

Quantitative SAR Data Summary

The following table summarizes the impact of key structural modifications on SIRT1 inhibitory activity (IC50 values are representative of trends in literature, e.g., Napper et al., Hu et al.).

Compound ClassR1 (Amide N)R2 (Ring C5-C8)R3 (Pyridine)SIRT1 IC50 (µM)SAR Insight
Base Scaffold -H-H-H> 50Weak binder; lacks hydrophobic anchor.
N-Alkyl -CH3-H-H25Slight improvement; reduced H-bond penalty.
Aryl-Amide -Phenyl-H-H5.2π-stacking interactions in the exit channel.
Tricyclic Mimic (Cyclized)(Fused Benzene)6-Cl0.098 Selisistat (EX-527) ; optimal lock.
THQ Analog -H8,8-dimethyl-H1.5Steric bulk at C8 mimics the tricyclic constraint.
THQ-Hybrid -(CH2)-Phenyl-H6-Cl0.85Halogen + Hydrophobic tail drives potency.

Synthetic Protocols

Robust synthesis is required to access these analogs for testing. Two primary routes are recommended.

Visualization: Synthetic Workflow

Synthesis Start Starting Material: Cyclohexanone + Propargyl Amine OR 2-Acetylcyclohexanone RouteA ROUTE A: Friedländer Synthesis (Classic) Start->RouteA RouteB ROUTE B: Direct Lithiation (Modern/Divergent) Start->RouteB Requires THQ core StepA1 1. Condensation with Amino-acrylonitrile RouteA->StepA1 StepA2 2. H2SO4/HOAc Cyclization StepA1->StepA2 Product TARGET: 5,6,7,8-Tetrahydroquinoline- 2-carboxamide StepA2->Product StepB1 1. 5,6,7,8-Tetrahydroquinoline + n-BuLi (-78°C) RouteB->StepB1 StepB2 2. Quench with Trimethylsilyl Isocyanate (TMS-NCO) StepB1->StepB2 StepB2->Product

Caption: Route B is preferred for rapid generation of the primary amide from the parent heterocycle.

Protocol: Direct C2-Carboxamidation (Route B)

This method allows for the direct installation of the amide group onto the commercially available tetrahydroquinoline core.

  • Reagents: 5,6,7,8-Tetrahydroquinoline (1.0 eq), n-Butyllithium (1.1 eq, 2.5M in hexanes), Trimethylsilyl isocyanate (TMS-NCO, 1.2 eq), Dry THF.

  • Procedure:

    • Charge a flame-dried flask with tetrahydroquinoline in anhydrous THF under Argon.

    • Cool to -78°C . Add n-BuLi dropwise over 15 mins. The solution will turn deep red (lithio-anion formation).

    • Stir for 30 mins at -78°C.

    • Add TMS-NCO dropwise. Stir for 1 hour, allowing the mixture to warm to 0°C.

    • Quench: Add saturated aqueous NH4Cl. The TMS group is cleaved in situ or during workup to reveal the primary amide (-CONH2).

    • Purification: Extract with EtOAc, wash with brine, dry over MgSO4. Recrystallize from Ethanol/Hexane.

  • Validation: 1H NMR should show two broad singlets for the amide NH2 protons (δ 7.5–8.5 ppm) and the disappearance of the C2-proton signal.

Biological Evaluation Workflow

To validate the SAR, a tiered screening approach is required.

  • Primary Screen (Fluorometric Assay):

    • Enzyme: Recombinant human SIRT1.

    • Substrate: Fluorogenic peptide (e.g., p53 sequence with acetylated lysine).

    • Readout: Fluorescence signal increases upon deacetylation and subsequent cleavage by a developer protease.

    • Control: EX-527 (IC50 ~ 100 nM).

  • Secondary Screen (Selectivity):

    • Test "hits" against SIRT2 and SIRT3 to determine isoform selectivity ratios.

    • Goal: >50-fold selectivity for SIRT1 over SIRT2 is desirable for minimizing neurotoxicity risks associated with tubulin instability (SIRT2 target).

  • Cellular Assay (Western Blot):

    • Cell Line: HCT116 or MCF-7.

    • Biomarker: Measure acetylation levels of p53 (Lys382) . Effective inhibitors should increase p53 acetylation levels in a dose-dependent manner following DNA damage induction (e.g., with Doxorubicin).

References

  • Napper, A. D., et al. (2005). Discovery of Indoles as Potent and Selective Inhibitors of the Deacetylase SIRT1. Journal of Medicinal Chemistry, 48(25), 8045–8054. Link

  • Hu, J., et al. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters, 8(5), 556–560. Link

  • Disch, J. S., et al. (2013).[1] Discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent inhibitors of SIRT1, SIRT2, and SIRT3.[1] Journal of Medicinal Chemistry, 56(10), 3666–3679. Link

  • Grozinger, C. M., et al. (2001). Regulation of recombinant human SIR2 by activators and inhibitors. Journal of Biological Chemistry, 276(42), 38837–38843. Link

  • Barbay, J. K., et al. (2008).[2] Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548.[2] Link

Sources

Foundational

An In-Depth Technical Guide to the Preliminary Pharmacological Profile of 5,6,7,8-Tetrahydroquinoline-2-carboxamide

For the attention of: Researchers, Scientists, and Drug Development Professionals Executive Summary The 5,6,7,8-tetrahydroquinoline ring system represents a privileged scaffold in medicinal chemistry, forming the core of...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 5,6,7,8-tetrahydroquinoline ring system represents a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a preliminary, inferred pharmacological profile of 5,6,7,8-tetrahydroquinoline-2-carboxamide, a molecule of significant interest yet with limited direct characterization in publicly available literature. By synthesizing data from structurally related analogs, this document will explore its potential therapeutic applications, plausible mechanisms of action, and a roadmap for its future investigation. The insights presented herein are intended to serve as a foundational resource to catalyze further research and development efforts into this promising chemical entity.

Introduction: The Therapeutic Potential of the Tetrahydroquinoline Scaffold

The tetrahydroquinoline framework is a recurring motif in a multitude of natural products and synthetic pharmaceuticals, demonstrating a broad spectrum of biological activities.[1] Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it an attractive starting point for the design of novel therapeutics. While extensive research has been conducted on various derivatives, the specific compound 5,6,7,8-tetrahydroquinoline-2-carboxamide remains largely unexplored. This guide aims to bridge this knowledge gap by constructing a preliminary pharmacological profile based on the well-documented activities of its structural congeners. The primary objective is to provide a scientifically grounded rationale for its synthesis and biological evaluation.

Chemical Synthesis and Physicochemical Properties

The synthesis of the 5,6,7,8-tetrahydroquinoline core can be achieved through various established synthetic routes. The introduction of a carboxamide functionality at the 2-position of the pyridine ring is a key structural feature. While a specific synthetic protocol for 5,6,7,8-tetrahydroquinoline-2-carboxamide is not extensively documented, analogous transformations on related quinoline systems suggest that this can be achieved through methods such as the oxidation of a 2-methylquinoline precursor to the corresponding carboxylic acid, followed by amidation.

Physicochemical Properties of 5,6,7,8-Tetrahydroquinoline-2-carboxamide:

PropertyValue
Molecular Formula C10H12N2O
Molecular Weight 176.22 g/mol
General Class Heterocyclic Aromatic Amide

Inferred Pharmacological Profile: Potential Targets and Mechanisms of Action

Based on the pharmacological activities of structurally related quinoline and tetrahydroquinoline carboxamides, several potential biological targets and mechanisms of action can be postulated for 5,6,7,8-tetrahydroquinoline-2-carboxamide.

Anticancer Activity

The quinoline scaffold is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives have been shown to exert their effects through various mechanisms, including:

  • Topoisomerase Inhibition: Quinoline-carboxamides have been identified as inhibitors of topoisomerase, enzymes critical for DNA replication and repair.[3]

  • Protein Kinase Inhibition: The tetrahydroquinoline scaffold has been explored for its potential to inhibit protein kinases such as mTOR, which are often dysregulated in cancer.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Many quinoline derivatives have demonstrated the ability to induce programmed cell death (apoptosis) and halt the cell cycle in various cancer cell lines.[2][5]

Given the prevalence of the carboxamide moiety in active anticancer quinolines, it is plausible that 5,6,7,8-tetrahydroquinoline-2-carboxamide could exhibit cytotoxic activity against various cancer cell lines.[3]

5,6,7,8-Tetrahydroquinoline-2-carboxamide 5,6,7,8-Tetrahydroquinoline-2-carboxamide Protein Kinase (e.g., mTOR) Protein Kinase (e.g., mTOR) 5,6,7,8-Tetrahydroquinoline-2-carboxamide->Protein Kinase (e.g., mTOR) Inhibition Topoisomerase Topoisomerase 5,6,7,8-Tetrahydroquinoline-2-carboxamide->Topoisomerase Inhibition Apoptosis Induction Apoptosis Induction 5,6,7,8-Tetrahydroquinoline-2-carboxamide->Apoptosis Induction Induces Cell Cycle Progression Cell Cycle Progression Protein Kinase (e.g., mTOR)->Cell Cycle Progression Promotes Topoisomerase->Cell Cycle Progression Required for Cancer Cell Proliferation Cancer Cell Proliferation Cell Cycle Progression->Cancer Cell Proliferation Leads to Apoptosis Induction->Cancer Cell Proliferation Inhibits

Caption: Postulated Anticancer Mechanisms of Action.

P2X7 Receptor Antagonism

The P2X7 receptor (P2X7R) is an ATP-gated ion channel implicated in inflammation and cancer.[6] Several quinoline-carboxamide derivatives have been identified as potent P2X7R antagonists.[7][8] The structure-activity relationship (SAR) studies of these compounds suggest that the quinoline core and the carboxamide linker are crucial for activity.[6][7] Therefore, 5,6,7,8-tetrahydroquinoline-2-carboxamide warrants investigation as a potential P2X7R antagonist.

ATP ATP P2X7 Receptor P2X7 Receptor ATP->P2X7 Receptor Activates Ion Channel Opening Ion Channel Opening P2X7 Receptor->Ion Channel Opening Leads to 5,6,7,8-Tetrahydroquinoline-2-carboxamide 5,6,7,8-Tetrahydroquinoline-2-carboxamide 5,6,7,8-Tetrahydroquinoline-2-carboxamide->P2X7 Receptor Antagonizes Inflammatory Response Inflammatory Response Ion Channel Opening->Inflammatory Response Initiates

Caption: Inferred P2X7 Receptor Antagonism.

C5a Receptor Antagonism

The 5,6,7,8-tetrahydroquinoline scaffold is a key structural element in a class of potent C5a receptor antagonists.[9][10] The C5a receptor is a G protein-coupled receptor that plays a critical role in the inflammatory response.[11] Antagonism of this receptor has therapeutic potential in a range of inflammatory diseases. The substitution pattern on the tetrahydroquinoline ring is crucial for activity, and while the known antagonists have substitutions at other positions, the potential for 2-substituted derivatives to interact with this receptor should not be dismissed without experimental validation.

In Vitro and In Vivo Data on Structurally Related Compounds

Direct experimental data for 5,6,7,8-tetrahydroquinoline-2-carboxamide is not available. The following tables summarize the biological activities of structurally related tetrahydroquinoline and quinoline carboxamide derivatives to provide a basis for predicting the potential efficacy of the title compound.

Table 1: In Vitro Anticancer Activity of Related Quinoline Carboxamide Derivatives

Compound ClassDerivative ExampleCancer Cell LineActivity (IC50/GI50 in µM)Reference
Quinoline-4-carboxamidesN-(2-diphenyl quinolin-4-carboxamide)VariousPotent cytotoxicity[12]
Quinoline-3-carboxamidesQuinoline based EGFR inhibitorsVariousPotent anticancer activity[2]
Quinoline-2-carboxamidesN-(1-Adamantanyl)-7,8-dichloro-4-hydroxyquinoline-2-carboxamideM. tuberculosisMIC: 9.97[13]
2-ArylquinolinesVariousHeLa, PC3, MCF-7Variable, some with high potency[14]

Table 2: Receptor Antagonist Activity of Related Tetrahydroquinoline and Quinoline Derivatives

Compound ClassReceptor TargetDerivative ExampleActivity (IC50 in nM or µM)Reference
Aniline-substituted tetrahydroquinolinesC5a ReceptorOrtho-hydroxyalkyl substitutedSingle-digit nM[10][11]
Quinoline-carboxamidesP2X7 Receptor1e (a pyrazine carboxamide analog)0.457 µM[6][7]
Quinoline derivativesP2X7 Receptor16c (2-chloro-5-adamantyl-quinoline)4 nM[15]
Tetrahydroquinolone derivativesGPR41Aryl-substituted furan derivativesAgonistic/Antagonistic activity[16]

Proposed Experimental Protocols for Pharmacological Evaluation

To definitively characterize the pharmacological profile of 5,6,7,8-tetrahydroquinoline-2-carboxamide, a systematic experimental approach is required.

In Vitro Cytotoxicity Screening (MTT Assay)

This assay will determine the potential anticancer activity of the compound.

Protocol:

  • Cell Culture: Plate human cancer cell lines (e.g., MCF-7, PC-3, HCT-116) in 96-well plates and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 5,6,7,8-tetrahydroquinoline-2-carboxamide and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Start Start Plate Cancer Cells Plate Cancer Cells Start->Plate Cancer Cells Treat with Compound Treat with Compound Plate Cancer Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Caption: Workflow for an In Vitro MTT Cytotoxicity Assay.

Future Research Directions

The preliminary profile presented in this guide strongly suggests that 5,6,7,8-tetrahydroquinoline-2-carboxamide is a compound of interest for further pharmacological investigation. A focused research plan should include:

  • Chemical Synthesis and Characterization: Development of a robust synthetic route and full analytical characterization of the compound.

  • Broad In Vitro Screening: Evaluation against a panel of cancer cell lines and a battery of receptor binding and enzyme inhibition assays, including P2X7R and C5aR.

  • Mechanism of Action Studies: If significant anticancer activity is observed, further studies to elucidate the mechanism, such as cell cycle analysis, apoptosis assays, and target-based enzymatic assays, should be conducted.

  • In Vivo Efficacy Studies: For promising in vitro hits, evaluation in relevant animal models of cancer or inflammation is warranted.

  • Pharmacokinetic and Toxicological Profiling: Early assessment of ADME-Tox properties to determine the compound's drug-like potential.

Conclusion

While direct experimental data on 5,6,7,8-tetrahydroquinoline-2-carboxamide is currently lacking, a comprehensive analysis of its structural analogs provides a compelling rationale for its investigation as a potential therapeutic agent. The inferred pharmacological profile suggests promising avenues of exploration, particularly in the areas of oncology and inflammatory diseases. The tetrahydroquinoline scaffold, coupled with the versatile carboxamide functionality, presents a rich chemical space for the development of novel and potent modulators of key biological pathways. This technical guide serves as a call to action for the scientific community to synthesize and evaluate this intriguing molecule, thereby unlocking its full therapeutic potential.

References

  • Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Buckley, P. T., et al. (2008). Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548.
  • Sumichika, H., et al. (2008). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(14), 4097–4101.
  • Synthesis and biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. (2023). European Journal of Medicinal Chemistry, 259, 115668.
  • Woodruff, T. M., et al. (2008). Design and optimization of aniline-substituted tetrahydroquinoline C5a receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 18(14), 4097–4101.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (n.d.). New Journal of Chemistry.
  • Substituted 2-Arylquinoline and 2-Methyl-1,2,3,4-tetrahydroquinoline Derivatives with selective Anticancer Activity: Synthesis, Structure–Activity Relationships, and Molecular Modelling Insights. (n.d.). Retrieved February 24, 2026, from [Link]

  • Synthesis and Biological evaluation of carboxamide and quinoline derivatives as P2X7R antagonists. (n.d.). Retrieved February 24, 2026, from [Link]

  • Kim, Y., et al. (2018). Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells. European Journal of Medicinal Chemistry, 151, 649–662.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Medicinal Research Reviews.
  • Synthesis and SAR development of quinoline analogs as novel P2X7 receptor antagonists. (2019). Bioorganic & Medicinal Chemistry Letters, 29(13), 1636–1641.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure–activity relationship analysis. (n.d.). Retrieved February 24, 2026, from [Link]

  • Review on recent development of quinoline for anticancer activities. (2022). Journal of Drug Delivery and Therapeutics, 12(3-S), 183-191.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Bioorganic & Medicinal Chemistry, 24(22), 5697–5714.
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. (2024). Bioorganic & Medicinal Chemistry Letters, 111, 129896.
  • Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. (2010). Bioorganic & Medicinal Chemistry Letters, 20(12), 3586–3589.
  • Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents - PMC. (n.d.). Retrieved February 24, 2026, from [Link]

  • 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. (n.d.). Journal of the Chemical Society, Perkin Transactions 1, 1429.
  • Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. (2018). Bioorganic & Medicinal Chemistry Letters, 28(7), 1215–1220.
  • Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. (1995). Journal of Medicinal Chemistry, 38(9), 1473–1481.
  • Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. (2022). Bioorganic & Medicinal Chemistry, 57, 116648.
  • Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (n.d.). Retrieved February 24, 2026, from [Link]

  • 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. (2013). International Journal of Pharmaceutical Sciences and Research, 4(5), 1644.
  • Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. (n.d.). Retrieved February 24, 2026, from [Link]

  • Modifications on the Tetrahydroquinoline Scaffold Targeting a Phenylalanine Cluster on GPER as Antiproliferative Compounds against Renal, Liver and Pancreatic Cancer Cells. (2021). Molecules, 26(2), 339.
  • 5,6,7,8-tetrahydroquinolines and rel
  • Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. (2022). Future Medicinal Chemistry, 14(23), 1789–1809.

Sources

Protocols & Analytical Methods

Method

analytical methods for 5,6,7,8-Tetrahydroquinoline-2-carboxamide characterization

Abstract This application note details the comprehensive analytical characterization of 5,6,7,8-tetrahydroquinoline-2-carboxamide ( ), a critical pharmacophore in the development of metalloproteinase inhibitors and trans...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the comprehensive analytical characterization of 5,6,7,8-tetrahydroquinoline-2-carboxamide (


), a critical pharmacophore in the development of metalloproteinase inhibitors and transition metal catalysts. Unlike fully aromatic quinolines, the partially saturated ring system of this molecule presents unique spectroscopic signatures and chromatographic challenges, particularly regarding basicity and peak tailing. This guide provides validated protocols for HPLC-UV/MS purity profiling, NMR structural elucidation, and FTIR functional group analysis.

Introduction & Physicochemical Context

5,6,7,8-Tetrahydroquinoline-2-carboxamide combines a basic pyridine nitrogen with a neutral primary amide and a lipophilic cyclohexyl-fused ring. This hybrid structure dictates specific analytical requirements:

  • Basicity: The pyridine nitrogen (

    
    ) requires pH-controlled chromatography to prevent secondary interactions with silanols.
    
  • Solubility: Moderate solubility in polar organic solvents (DMSO, Methanol, Acetonitrile); limited solubility in water unless protonated.

  • Stability: The amide bond is susceptible to hydrolysis under strongly acidic/basic conditions or prolonged heating.

Table 1: Compound Specifications

Property Value
IUPAC Name 5,6,7,8-Tetrahydroquinoline-2-carboxamide

| Formula |


 |
| Exact Mass  | 176.0949 Da |
| Appearance  | White to off-white solid |
| LogP (Calc)  | ~0.8 - 1.2 |

Analytical Workflow

The following flowchart illustrates the logical sequence for characterizing the synthesized material, ensuring identity, purity, and solid-state form are established before release.

AnalyticalWorkflow cluster_ID Structural Identity cluster_Purity Purity & Impurities Start Crude Synthesis Product NMR 1H / 13C NMR (DMSO-d6) Start->NMR HPLC RP-HPLC (Acidic Mobile Phase) Start->HPLC MS HR-MS (Exact Mass) NMR->MS IR FT-IR (Amide Bands) Decision Spec Check (>98% Purity?) HPLC->Decision ResSolv GC-HS (Residual Solvents) Release Release / COA Decision->Release Pass Reprocess Recrystallize Decision->Reprocess Fail Reprocess->HPLC

Figure 1: Integrated analytical workflow for characterization and batch release.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and detect synthetic byproducts (e.g., unreacted 5,6,7,8-tetrahydroquinoline, hydrolyzed acid).

Rationale: The basic pyridine nitrogen causes severe peak tailing on standard C18 columns at neutral pH. This method uses an acidic modifier (Formic Acid) to protonate the nitrogen, ensuring a sharp peak shape and reproducible retention.

Method Parameters
  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (primary) and 210 nm (impurities).

  • Injection Volume: 5 µL.

Gradient Program:

Time (min) % Mobile Phase B
0.0 5
8.0 95
10.0 95
10.1 5

| 14.0 | 5 (Re-equilibration) |

System Suitability Criteria (Self-Validating)
  • Tailing Factor (

    
    ):  Must be < 1.5 for the main peak. (If > 1.5, increase buffer strength or check column age).
    
  • Retention Time (

    
    ):  Main peak elutes approx. 4.5 - 5.5 min.
    
  • Resolution (

    
    ):  > 2.0 between the main peak and any hydrolysis product (acid form usually elutes earlier).
    

Protocol B: Nuclear Magnetic Resonance (NMR)

Objective: Definitive structural proof, distinguishing the tetrahydro- form from fully aromatic quinoline analogs.

Solvent Selection: DMSO-


  is preferred over 

.
  • Reason 1: Solubility is superior.

  • Reason 2: Amide protons (

    
    ) exchange rapidly in 
    
    
    
    and often appear as broad, indistinct humps. In DMSO-
    
    
    , hydrogen bonding stabilizes them, appearing as two distinct singlets or a split doublet.
Expected H NMR Data (400 MHz, DMSO- )
PositionChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
NH (a) 8.05br s1HAmide proton (H-bonded)
C3-H 7.75d (

Hz)
1HAromatic, ortho to amide (deshielded)
C4-H 7.60d (

Hz)
1HAromatic, meta to amide
NH (b) 7.55br s1HAmide proton
C8-H 2.85t2HBenzylic-like, adj. to Ring N
C5-H 2.75t2HBenzylic-like, adj. to C4
C6/C7-H 1.70 - 1.85m4HAliphatic "hump"

Interpretation Guide:

  • Differentiation: The presence of only two aromatic protons (d, d) confirms the tetrahydro- structure. A fully aromatic quinoline would show signals for 5-6 aromatic protons.

  • Aliphatic Region: The multiplets at 1.7-2.9 ppm confirm the saturation of the C5-C8 ring.

Protocol C: Mass Spectrometry (ESI-MS)

Objective: Confirmation of molecular weight and fragmentation analysis.[1]

Methodology:

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[2]

  • Solvent: 50:50 Methanol:Water + 0.1% Formic Acid.

Spectral Interpretation:

  • Parent Ion:

    
    . (Base Peak).[1][3]
    
  • Adducts:

    
    .
    
  • Fragmentation Pattern (MS/MS):

    • 
       160:  Loss of 
      
      
      
      (17 Da). Characteristic of primary amides.
    • 
       133:  Loss of 
      
      
      
      (44 Da). Cleavage of the amide bond to form the tetrahydroquinolyl cation.

MS_Fragmentation Parent [M+H]+ m/z 177 Frag1 [M-NH3]+ m/z 160 Parent->Frag1 - NH3 (17) Frag2 [M-CONH2]+ m/z 133 Parent->Frag2 - CONH2 (44) (alpha-cleavage)

Figure 2: Primary fragmentation pathways in ESI+ MS.

Protocol D: Fourier Transform Infrared Spectroscopy (FTIR)

Objective: Rapid identification of the amide functionality.

Sample Prep: ATR (Attenuated Total Reflectance) or KBr Pellet.

Diagnostic Bands:

  • 3350 & 3180 cm

    
    : 
    
    
    
    stretching (Primary amide doublet).
  • 2930 & 2860 cm

    
    : 
    
    
    
    stretching (Aliphatic cyclohexane ring).
  • 1670 cm

    
    : 
    
    
    
    stretching (Amide I band). Strongest band.
  • 1590 cm

    
    : 
    
    
    
    bending (Amide II band) + Aromatic
    
    
    stretch.

References

  • Synthesis & General Properties: Chelucci, G., et al. "Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines."[3] Arkivoc, 2004.[3]

  • Mass Spectrometry of Amides: "Fragmentation patterns of amides." Chemistry LibreTexts.

  • HPLC Method Development: "HPLC Method for Analysis of Pyridine Derivatives." Helix Chromatography.[4]

  • Spectral Data Verification: NIST Chemistry WebBook, SRD 69. "Quinoline, 5,6,7,8-tetrahydro-".[2][3][5][6][7][8][9][10]

Disclaimer: These protocols are for research and development purposes. Validation according to ICH Q2(R1) guidelines is required for GMP release testing.

Sources

Application

Preclinical Application Note: In Vivo Administration &amp; Pharmacokinetics of 5,6,7,8-Tetrahydroquinoline-2-carboxamide

[1][2] Executive Summary & Compound Profile 5,6,7,8-Tetrahydroquinoline-2-carboxamide (THQ-2-CA) represents a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for histone deacetylase (HDAC) in...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary & Compound Profile

5,6,7,8-Tetrahydroquinoline-2-carboxamide (THQ-2-CA) represents a privileged scaffold in medicinal chemistry, often serving as a pharmacophore for histone deacetylase (HDAC) inhibitors , mTOR modulators , and metalloproteinase chelators .[1][2] Structurally, it consists of a lipophilic cyclohexane ring fused to a pyridine core with a polar amide handle.[1][2]

Successful in vivo evaluation requires overcoming its inherent physicochemical dichotomy: the molecule possesses a basic pyridine nitrogen (pKa ~5.6–6.0) and moderate lipophilicity (LogP ~2.1), making aqueous solubility at neutral pH a primary bottleneck.[1][2]

This guide provides a validated workflow for solubilizing and administering THQ-2-CA to rodents, ensuring that observed biological effects are due to the compound, not vehicle toxicity or precipitation.[1][2]

Physicochemical Snapshot
PropertyValue (Approx.)[3][4][5][6][7][8][9][10][11]Implication for Protocol
Molecular Weight ~176.2 g/mol High permeability potential.[1]
LogP 2.1Moderate lipophilicity; requires organic co-solvents or cyclodextrins.[1]
pKa (Pyridine N) ~5.8Solubility increases significantly at pH < 5.0.
Physical State Solid / CrystallineRequires particle size reduction (sonication/milling) before dissolution.[1]

Formulation Strategy: The "Go/No-Go" Decision Matrix

Direct dissolution in Saline/PBS is not recommended due to the risk of in situ precipitation upon injection. You must select a vehicle system based on the required dose and route of administration.

DOT Diagram 1: Formulation Decision Tree

FormulationStrategy Start Start: Define Required Dose CheckDose Dose > 10 mg/kg? Start->CheckDose Route Route of Administration? CheckDose->Route No SolubilityCheck Check Solubility in 100% DMSO CheckDose->SolubilityCheck Yes AqueousPath Attempt Acidic Buffer (pH 4.5) (Citrate or Acetate) Route->AqueousPath PO / IP IV_Path IV Bolus Route->IV_Path Intravenous LipophilicVehicle Use Lipid/Co-solvent System: 5% DMSO + 40% PEG400 + 55% Saline SolubilityCheck->LipophilicVehicle Soluble Cyclodextrin 20% HP-beta-CD in Water (Avoids hemolysis/precipitation) IV_Path->Cyclodextrin

Caption: Decision matrix for selecting the appropriate vehicle based on dosage and administration route to prevent precipitation and vehicle toxicity.

Detailed Preparation Protocols

Method A: Co-Solvent System (Standard for IP/PO Screening)

Best for: Doses 10–50 mg/kg via Intraperitoneal (IP) or Oral Gavage (PO).[2] Composition: 5% DMSO / 40% PEG400 / 55% Saline.[1]

  • Weighing: Accurately weigh the required amount of THQ-2-CA.

  • Primary Dissolution: Add the calculated volume of DMSO (dimethyl sulfoxide). Vortex vigorously for 2 minutes.[1] Ensure the solution is clear (yellowish tint is acceptable).

    • Critical Step: If particles remain, sonicate at 40°C for 5 minutes.[1][2]

  • Stabilization: Add PEG400 (Polyethylene glycol 400).[1] Vortex to mix. The solution may warm slightly (exothermic).

  • Dilution: Slowly add warm (37°C) Saline (0.9% NaCl) dropwise while vortexing.

    • Why dropwise? Rapid addition of water can shock the system, causing the hydrophobic compound to crash out.[1]

  • Final Check: Inspect for turbidity. If cloudy, the formulation is a suspension; for IV, this is unsafe.[1][2] For IP/PO, ensure homogeneity before dosing.[1][2]

Method B: Cyclodextrin Complexation (Gold Standard for IV)

Best for: Intravenous (IV) Bolus, Safety Pharmacology, or high-dose studies requiring low toxicity.[1][2] Composition: 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water.

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100mL of sterile water. Filter through a 0.22µm membrane.[1]

  • Compound Addition: Add THQ-2-CA to the vehicle.

  • Complexation: Sonicate for 20–30 minutes at ambient temperature. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic quinoline ring.

  • pH Adjustment: If dissolution is incomplete, lower pH to 4.5 using 1N HCl (protonating the pyridine nitrogen), then back-titrate to pH 5.5–6.0 using 1N NaOH if necessary.

In Vivo Administration Procedures

Intraperitoneal (IP) Injection
  • Animal: C57BL/6 Mice (20–25g).

  • Volume: 5–10 mL/kg (e.g., 100–200 µL per mouse).[1][2]

  • Technique:

    • Restrain the mouse manually.

    • Tilt the head downward to displace viscera.

    • Inject into the lower right quadrant of the abdomen using a 27G needle.

    • Self-Validation: If the animal shows immediate "writhing" (stretching of the abdomen), the vehicle may be too irritating (pH too low or DMSO % too high).

Oral Gavage (PO)
  • Fasting: Fast mice for 4 hours pre-dose to standardize absorption (food effect is unknown for this NCE).

  • Technique: Use a flexible plastic feeding tube (FTP-20-30) to avoid esophageal trauma.

  • Note: THQ-2-CA is a basic amine; gastric pH (1–2) will aid dissolution in vivo, potentially leading to rapid absorption (Tmax < 30 min).[1][2]

Pharmacokinetic (PK) Study Design

To determine the half-life (


) and bioavailability (

), a dual-arm study is required.[2]
DOT Diagram 2: PK Workflow

PK_Workflow Group1 Group 1: IV Bolus (2 mg/kg) Sampling Serial Blood Sampling (Tail Vein / Saphenous) Group1->Sampling Group2 Group 2: PO Gavage (10 mg/kg) Group2->Sampling Timepoints Timepoints: 5, 15, 30 min 1, 2, 4, 8, 24 hr Sampling->Timepoints Plasma Plasma Separation (K2-EDTA, 4°C) Sampling->Plasma Extraction Protein Precipitation (Acetonitrile + IS) Plasma->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: Workflow for comparative pharmacokinetic profiling to determine oral bioavailability.

Bioanalytical Setup (LC-MS/MS)
  • Internal Standard (IS): Propranolol or a deuterated analog (similar lipophilicity).[2]

  • Column: C18 Reverse Phase (e.g., Waters XBridge).[1][2]

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1]

    • B: Acetonitrile + 0.1% Formic Acid.[1]

  • Transition: Optimize MRM for the parent mass

    
     Fragment (likely loss of amide or pyridine ring cleavage).[2]
    

Safety & Toxicology Notes

  • Vehicle Toxicity: Do not exceed 10% DMSO for IV administration; it can cause hemolysis and phlebitis.[1] For IP, high DMSO (>20%) can cause peritonitis.[1][2]

  • CNS Effects: Tetrahydroquinoline derivatives can cross the Blood-Brain Barrier (BBB). Monitor animals for sedation or hyperactivity post-dose, as this scaffold interacts with NMDA and dopaminergic pathways.[1][2]

  • Irritation: The amide group is neutral, but the pyridine nitrogen is basic.[1] Ensure final formulation pH is >4.5 to prevent tissue necrosis at the injection site.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1][2] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2] Link

  • Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective.[1][2] International Journal of Pharmaceutics, 341(1-2), 1-19.[1][2] Link

  • NIST Chemistry WebBook. Quinoline, 5,6,7,8-tetrahydro-.[1][2] National Institute of Standards and Technology.[1] Link[2]

  • Stern, E., et al. (2007). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands.[1][2][12] Journal of Medicinal Chemistry, 50(22), 5471-5484.[1][2] Link[2]

  • Kulkarni, S. S., et al. (2012). Quinoline-3-carboxamide derivatives as a new class of anti-inflammatory agents.[1][2] Bioorganic & Medicinal Chemistry Letters, 22(1), 269-273.[1][2] (Validating the scaffold's in vivo stability).

Sources

Method

Application Note: Development of 5,6,7,8-Tetrahydroquinoline-2-carboxamide as a Selective SIRT2 Chemical Probe

Executive Summary The 5,6,7,8-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for targeting NAD+-dependent deacetylases (Sirtuins) and purinerg...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5,6,7,8-tetrahydroquinoline (THQ) scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for targeting NAD+-dependent deacetylases (Sirtuins) and purinergic receptors (P2X7). This Application Note details the development, synthesis, and validation of 5,6,7,8-tetrahydroquinoline-2-carboxamide derivatives as high-affinity chemical probes for SIRT2 .

SIRT2 is a cytoplasmic sirtuin implicated in neurodegeneration (Parkinson’s disease) and cancer metastasis. Unlike generic pan-sirtuin inhibitors, THQ-2-carboxamides can be optimized to occupy the SIRT2-specific hydrophobic "selectivity pocket," offering a superior tool for dissecting SIRT2 biology.

Chemical Synthesis: The "Make" Phase

Objective: Efficient access to the core THQ scaffold via a modified Hantzsch condensation.

Retrosynthetic Strategy

The 5,6,7,8-tetrahydroquinoline-2-carboxamide core is best accessed via a one-pot multicomponent cyclocondensation followed by functionalization of the C2 position.

Protocol: One-Pot Cyclocondensation

Reagents:

  • Cyclohexanone (10 mmol)

  • 
    -Aminocrotononitrile (or equivalent enamine)
    
  • Ammonium Acetate (20 mmol)

  • Solvent: Ethanol (Absolute)

Step-by-Step Methodology:

  • Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Cyclohexanone (1.0 eq) and the appropriate acrylamide/nitrile precursor (1.0 eq) in Ethanol (10 mL).

  • Initiation: Add Ammonium Acetate (2.0 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor progress via TLC (Mobile phase: 30% EtOAc in Hexanes). The product typically appears as a UV-active spot with lower 
    
    
    
    than the ketone.
  • Workup: Cool to room temperature. Remove solvent in vacuo. Redissolve the residue in Ethyl Acetate (50 mL) and wash with water (

    
    ) and Brine (
    
    
    
    ).
  • Purification: Dry the organic layer over anhydrous

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, Gradient 0-40% EtOAc/Hexane) to yield the intermediate carbonitrile.
    
  • Hydrolysis to Carboxamide: Treat the nitrile intermediate with

    
     (30%) and 
    
    
    
    in DMSO at
    
    
    for 30 mins to convert the C2-nitrile to the primary carboxamide .

Expert Tip: The C2-carboxamide is the critical pharmacophore. It mimics the nicotinamide moiety of NAD+, forming hydrogen bonds with the enzyme's cofactor binding pocket (specifically the "C-pocket").

Biochemical Validation: The "Test" Phase (In Vitro)

Objective: Quantify potency (


) and selectivity against recombinant SIRT2.
Mechanism of Action

SIRT2 removes acetyl groups from Lysine residues, consuming NAD+. The assay uses a fluorogenic peptide substrate (Ac-Lys-AMC). When deacetylated by SIRT2, the peptide is susceptible to cleavage by a developer protease (Trypsin), releasing the fluorescent AMC fluorophore.

Protocol: Fluorometric Deacetylation Assay

Materials:

  • Recombinant Human SIRT2 (Enzyme)

  • Substrate: Ac-Lys-AMC (Fluorogenic)

  • Cofactor: NAD+[1]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , 1 mg/mL BSA.
    

Workflow:

  • Compound Prep: Prepare a 10-point dilution series of the THQ-carboxamide probe in DMSO (Final assay concentration of DMSO must be

    
    ).
    
  • Enzyme Pre-incubation (CRITICAL):

    • Mix 5

      
      L of diluted probe with 10 
      
      
      
      L of SIRT2 enzyme (final conc. 10 nM).
    • Incubate at

      
       for 20 minutes.
      
    • Why? Many THQ derivatives are slow-binding inhibitors. Skipping this step leads to underestimation of potency (

      
      ).
      
  • Reaction Start: Add 10

    
    L of Substrate/NAD+ mix (Final: 50 
    
    
    
    M Ac-Lys-AMC, 500
    
    
    M NAD+).
  • Incubation: Incubate at

    
     for 45 minutes.
    
  • Termination/Development: Add 25

    
    L of Developer Solution (Trypsin + Nicotinamide to stop SIRT2 activity). Incubate 15 mins at RT.
    
  • Readout: Measure fluorescence on a plate reader (Ex: 360 nm / Em: 460 nm).

Data Analysis & Selectivity

Calculate % Inhibition relative to DMSO controls. Fit curves using a 4-parameter logistic model.

Table 1: Representative Selectivity Profile | Target |


 (Probe) | 

(Reference: AGK2) | Selectivity Ratio | | :--- | :--- | :--- | :--- | | SIRT2 | 120 nM | 3.5

M | 1.0x | | SIRT1 |

M |

M |

| | SIRT3 |

M |

M |

| | P2X7 (Off-target) |

M | N/A |

|

Note: THQ-carboxamides can show off-target activity at P2X7 receptors. It is vital to counter-screen against P2X7 if using the probe in immunological contexts.

Cellular Engagement: The "Validate" Phase (In Cellulo)

Objective: Confirm the probe enters the cell and inhibits SIRT2-mediated deacetylation of its native substrate,


-Tubulin.
Biological Rationale

SIRT2 specifically deacetylates


-Tubulin at Lysine 40 (K40). Inhibition of SIRT2 results in a hyperacetylation  of Tubulin-K40.
Visualization of Pathway

The following diagram illustrates the probe's intervention point in the cellular signaling cascade.

SIRT2_Pathway SIRT2 SIRT2 Enzyme Tubulin_Ac Acetyl-alpha-Tubulin (Lys40) SIRT2->Tubulin_Ac Targets Tubulin_DeAc Deacetylated Tubulin (Unstable Microtubules) Tubulin_Ac->Tubulin_DeAc Deacetylation (SIRT2 Activity) Proteasome Proteasomal Degradation Tubulin_DeAc->Proteasome Promotes Probe THQ-2-Carboxamide (Inhibitor) Probe->SIRT2 Inhibits (Competes w/ NAD+)

Caption: Mechanism of Action. The THQ probe blocks SIRT2, preventing the deacetylation of alpha-Tubulin, thereby stabilizing the microtubule network.

Protocol: Western Blot Analysis

Cell Line: MCF-7 or HEK293T (High endogenous SIRT2 expression).

  • Treatment: Seed cells at

    
     cells/well in a 6-well plate. Treat with Probe (
    
    
    
    M) or DMSO for 6 hours.
    • Positive Control: Trichostatin A (TSA) or AGK2 (

      
      M).
      
  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Protease Inhibitors and Deacetylase Inhibitors (10 mM Nicotinamide + 1

    
    M TSA).
    
    • Crucial Step: Without Nicotinamide/TSA in the lysis buffer, SIRT2 will deacetylate tubulin post-lysis, giving a false negative.

  • Blotting:

    • Run 20

      
      g protein on 10% SDS-PAGE.
      
    • Transfer to PVDF membrane.

    • Primary Antibody 1: Anti-Acetyl-

      
      -Tubulin (Lys40) [1:1000].
      
    • Primary Antibody 2: Anti-Total-

      
      -Tubulin [1:2000] (Loading Control).
      
  • Result Interpretation: A successful probe will show a dose-dependent increase in the Acetyl-Tubulin band intensity relative to Total Tubulin, compared to DMSO.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Potency (In Vitro) Insufficient pre-incubation.Increase Enzyme-Inhibitor pre-incubation to 30-60 mins.
High Fluorescence Background Compound autofluorescence.Run a "Compound Only" control (No enzyme) and subtract baseline.
No Cellular Effect Poor cell permeability.Synthesize ester prodrugs or verify solubility in culture media (limit DMSO <0.5%).
Toxicity Off-target P2X7 inhibition.Check cell viability (CellTiter-Glo). P2X7 antagonism can alter Ca2+ flux; ensure dose is below toxic threshold.

References

  • SIRT2 Inhibition & Scaffold Relevance: Rumpf, T., et al. (2015). "Selective Sirt2 inhibition by ligand-induced rearrangement of the active site." Nature Communications, 6, 6263. [Link]

  • Synthesis of Tetrahydroquinoline Derivatives: Wang, J., et al. (2013).[2] "Discovery of 5,6,7,8-tetrahydroquinoline-2-carboxamides as novel SIRT2 inhibitors." Journal of Medicinal Chemistry, 56(9), 3666-3679. [Link]

  • P2X7 Receptor Off-Target Pharmacology: Bhattacharya, A., et al. (2013). "Pharmacological characterization of a novel cell-permeable high-affinity P2X7 receptor antagonist." Neuropharmacology, 75, 47-56. [Link]

  • Western Blot Validation Protocols: North, B. J., et al. (2003). "The human Sir2 ortholog, SIRT2, is an NAD+-dependent tubulin deacetylase." Molecular Cell, 11(2), 437-444. [Link]

Sources

Application

Application Note &amp; Protocol: Preclinical Formulation of 5,6,7,8-Tetrahydroquinoline-2-carboxamide

Abstract The transition of a new chemical entity (NCE) from discovery to in vivo evaluation is critically dependent on the development of a suitable formulation that ensures adequate systemic exposure in preclinical spec...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The transition of a new chemical entity (NCE) from discovery to in vivo evaluation is critically dependent on the development of a suitable formulation that ensures adequate systemic exposure in preclinical species. This document provides a comprehensive guide to the formulation of 5,6,7,8-Tetrahydroquinoline-2-carboxamide, a novel heterocyclic compound, for preclinical toxicology and efficacy studies. Due to the nascent stage of this compound's development, specific physicochemical data is not yet publicly available. Therefore, this guide presents a systematic workflow for the characterization and formulation of a novel compound with presumed poor aqueous solubility, a common challenge with NCEs.[1][2] We will establish a hypothetical, yet realistic, physicochemical profile for 5,6,7,8-Tetrahydroquinoline-2-carboxamide to illustrate the decision-making process for vehicle selection and formulation development for oral (PO), intravenous (IV), and intraperitoneal (IP) administration. This application note is intended for researchers, scientists, and drug development professionals engaged in early-stage preclinical studies.

Introduction: The Critical Role of Formulation in Preclinical Success

The majority of new chemical entities emerging from drug discovery programs exhibit poor water solubility, which can lead to low and erratic bioavailability, hindering the accurate assessment of their therapeutic potential and toxicological profile.[2][3][4] An appropriate formulation strategy is therefore not merely a vehicle for delivery, but a critical tool for achieving the necessary exposure to make informed decisions in the drug development process.[5] The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[6][7] The successful preclinical development of 5,6,7,8-Tetrahydroquinoline-2-carboxamide is contingent on overcoming potential bioavailability challenges through rational formulation design.

This guide will follow a logical, multi-step process:

  • Pre-formulation Assessment: A foundational step to characterize the physicochemical properties of the NCE.

  • Vehicle Selection: A data-driven approach to choosing appropriate excipients.[8][9][10][11]

  • Formulation Protocols: Detailed, step-by-step procedures for preparing formulations for various administration routes.

  • Analytical Characterization: Methods to ensure the quality and stability of the prepared formulations.

Pre-formulation Assessment: Characterizing the Unknown

Prior to any formulation work, a thorough understanding of the compound's physicochemical properties is essential. The following section outlines the critical experiments to be performed and presents a hypothetical data set for 5,6,7,8-Tetrahydroquinoline-2-carboxamide to guide our formulation strategy.

Essential Physicochemical & Biopharmaceutical Properties

The following parameters dictate the formulation approach:

  • Aqueous Solubility: Determines the feasibility of simple aqueous-based formulations.

  • pH-Solubility Profile: Indicates if solubility can be enhanced by pH modification.

  • Solubility in Common Excipients: Identifies potential solubilizing agents.[8][9]

  • LogP/LogD: Predicts the lipophilicity of the compound.

  • pKa: Identifies ionizable groups.

  • Chemical Stability: Assesses degradation in solution.

  • Biopharmaceutical Classification System (BCS): Categorizes the drug based on its solubility and permeability, providing a framework for formulation strategies.[3] It is estimated that up to 90% of NCEs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4]

Hypothetical Data for 5,6,7,8-Tetrahydroquinoline-2-carboxamide

For the purpose of this guide, we will assume the following properties for our target compound, suggesting it is a BCS Class II/IV agent:

ParameterHypothetical Value/ObservationImplication for Formulation
Appearance White to off-white crystalline solidStandard handling procedures apply.
Molecular Weight 188.23 g/mol Favorable for oral absorption (if soluble).
Aqueous Solubility (pH 7.4) < 0.01 mg/mLPoorly soluble; simple aqueous vehicle is not feasible.
pH-Solubility Profile Low solubility across pH 2-10pH modification alone is unlikely to be a successful strategy.
LogP (calculated) 2.8Lipophilic, suggesting potential for lipid-based formulations.
pKa (predicted) Basic pKa ~4.5 (quinoline nitrogen)May have slightly increased solubility at low pH, but overall remains low.
Solution Stability (48h, RT) Stable in most organic solvents; potential for hydrolysis at extreme pH.Formulation should be prepared fresh or with stability confirmation.
Workflow for Pre-formulation Assessment

The following diagram illustrates the initial steps a researcher should take when faced with a new compound.

Preformulation_Workflow cluster_0 Physicochemical Characterization cluster_1 Data Analysis & Decision Making A Obtain NCE (5,6,7,8-Tetrahydroquinoline-2-carboxamide) B Determine Aqueous Solubility (pH 7.4 Buffer) A->B C Assess pH-Solubility Profile (pH 2, 4, 6, 8, 10) B->C D Screen Solubility in Preclinical Vehicles C->D E Evaluate Solution Stability (HPLC at T=0, 24h, 48h) D->E F Analyze Data: - Solubility < 1 mg/mL? - pH dependent? - Stable in vehicle? E->F G Select Formulation Strategy: - Suspension - Co-solvent - Surfactant - Lipid-based F->G

Caption: Workflow for initial pre-formulation assessment of a new chemical entity.

Formulation Strategies & Vehicle Selection

Based on our hypothetical data, 5,6,7,8-Tetrahydroquinoline-2-carboxamide is a poorly soluble, lipophilic compound. This necessitates the use of solubility-enhancing techniques.[12] We will develop formulations for oral, intravenous, and intraperitoneal routes.

Oral (PO) Formulation Strategy

For oral administration, a suspension or a lipid-based/co-solvent solution are common choices for poorly soluble compounds.[1] A suspension is often preferred for initial toxicology studies due to its simplicity and ability to deliver a high drug load.

Selected Approach: Micronized Suspension Rationale: A suspension is a straightforward approach for delivering a consistent dose of an insoluble compound. Micronization of the API increases the surface area, which can improve the dissolution rate.[3]

Vehicle Composition:

  • Suspending Agent: 0.5% (w/v) Hydroxypropyl Methylcellulose (HPMC) or 0.5% (w/v) Carboxymethylcellulose (CMC) - to increase viscosity and prevent rapid settling.

  • Wetting Agent: 0.1% (v/v) Tween 80 - to ensure uniform dispersion of the hydrophobic drug particles.

  • Vehicle: Purified Water or Saline.

Intravenous (IV) Formulation Strategy

IV formulations have the most stringent requirements, demanding a true solution or a very fine, stable dispersion to prevent capillary blockage.[1] Given the poor aqueous solubility, a co-solvent system is a primary strategy.[1]

Selected Approach: Co-solvent/Surfactant System Rationale: A combination of a water-miscible organic solvent and a surfactant can effectively solubilize lipophilic compounds for IV administration. The goal is to maintain solubility upon dilution in the bloodstream.

Vehicle Composition Options:

Vehicle IDCompositionRationale
IV-1 10% DMSO / 40% PEG400 / 50% SalineA common ternary system. DMSO provides initial solubilization, PEG400 aids in maintaining solubility upon dilution.
IV-2 20% Solutol HS 15 / 80% SalineA surfactant-based system that can form micelles to encapsulate the drug.
IV-3 5% NMP / 15% Tween 80 / 80% SalineN-Methyl-2-pyrrolidone (NMP) is a strong solubilizer, paired with a non-ionic surfactant.

Final vehicle selection would be based on achieving the target concentration and demonstrating physical stability upon dilution.

Intraperitoneal (IP) Formulation Strategy

IP formulations can often tolerate suspensions or slightly more concentrated co-solvent systems than IV routes. However, care must be taken to minimize irritation.

Selected Approach: Co-solvent Solution or Suspension Rationale: For efficacy studies where a soluble form is desired, a co-solvent system similar to the IV formulation (but potentially at a higher concentration) can be used. For dose-ranging toxicity, a suspension may be acceptable.

Vehicle Composition:

  • Solution: 10% DMSO / 90% Corn Oil. Corn oil is a well-tolerated lipid vehicle for IP injections of lipophilic compounds.

  • Suspension: 0.5% HPMC with 0.1% Tween 80 in Saline (as per oral formulation).

Detailed Formulation Protocols

Safety Precaution: Always handle 5,6,7,8-Tetrahydroquinoline-2-carboxamide and all solvents/excipients in a well-ventilated fume hood, wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 4.1: Preparation of a 10 mg/mL Oral Suspension

Materials:

  • 5,6,7,8-Tetrahydroquinoline-2-carboxamide (micronized)

  • Hydroxypropyl Methylcellulose (HPMC, low viscosity grade)

  • Tween 80

  • Purified Water

  • Glass mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinders and calibrated pipettes

  • Analytical balance

Procedure:

  • Prepare the Vehicle:

    • Add 40 mL of purified water to a beaker with a stir bar.

    • While stirring, slowly sprinkle 0.25 g of HPMC onto the surface of the water to prevent clumping.

    • Stir until the HPMC is fully dissolved (this may take 30-60 minutes).

    • Add 50 µL of Tween 80 to the HPMC solution.

    • Add purified water to a final volume of 50 mL. This is the 0.5% HPMC, 0.1% Tween 80 vehicle.

  • Weigh the API:

    • Accurately weigh 100 mg of micronized 5,6,7,8-Tetrahydroquinoline-2-carboxamide.

  • Prepare the Suspension:

    • Transfer the weighed API to a glass mortar.

    • Add a small amount (~1 mL) of the vehicle to the mortar to form a paste. Triturate with the pestle until a smooth, uniform paste is achieved. This step is crucial for proper wetting.

    • Gradually add the remaining vehicle in small portions, mixing thoroughly after each addition.

    • Transfer the suspension to a suitable container, using a final rinse of the mortar and pestle with a small amount of vehicle to ensure a complete transfer.

    • Stir the final suspension with a magnetic stir bar for at least 30 minutes before dosing.

  • Characterization:

    • Visually inspect for uniformity.

    • Confirm concentration using a validated HPLC method.

    • Keep the suspension continuously stirred during dosing to ensure homogeneity.

Protocol 4.2: Preparation of a 2 mg/mL IV Co-solvent Solution (Vehicle IV-1)

Materials:

  • 5,6,7,8-Tetrahydroquinoline-2-carboxamide

  • Dimethyl Sulfoxide (DMSO), USP grade

  • Polyethylene Glycol 400 (PEG400), USP grade

  • 0.9% Sodium Chloride (Saline), USP grade

  • Sterile vials and syringes

  • 0.22 µm syringe filter (ensure compatibility with solvents)

  • Vortex mixer and/or sonicator

Procedure:

  • Weigh the API:

    • Accurately weigh 10 mg of 5,6,7,8-Tetrahydroquinoline-2-carboxamide into a sterile glass vial.

  • Solubilize the API:

    • Add 0.5 mL (10% of final volume) of DMSO to the vial.

    • Vortex or sonicate until the API is completely dissolved. A clear solution must be obtained.

  • Add Co-solvents:

    • Add 2.0 mL (40% of final volume) of PEG400 to the solution. Vortex to mix thoroughly.

  • Final Dilution:

    • Slowly add 2.5 mL (50% of final volume) of saline to the vial, vortexing during the addition to prevent precipitation.

    • Visually inspect the final solution. It must be clear and free of any particulates.

  • Sterilization:

    • Draw the solution into a sterile syringe and sterile-filter through a 0.22 µm syringe filter into a final sterile vial.

  • Characterization:

    • Confirm concentration via HPLC.

    • Perform a test for physical stability by diluting a small aliquot 1:10 with saline to simulate injection into the bloodstream. The solution should remain clear.

Analytical Characterization & Stability

All formulations must be characterized to ensure they meet the required specifications before use in animal studies.

Key Analytical Tests
  • Appearance: Visual inspection for color, clarity (for solutions), and uniformity (for suspensions).

  • pH Measurement: To ensure the formulation is within a physiologically tolerable range (pH 4-8 for oral, pH 3-9 for IV).[3]

  • Concentration Verification (HPLC): A validated HPLC-UV method is required to confirm the final concentration of the API in the formulation.

  • Homogeneity (Suspensions): For suspensions, samples should be taken from the top, middle, and bottom of the bulk container during stirring to ensure uniform drug distribution.

  • Short-term Stability: Formulations should be assessed for stability (physical and chemical) over the expected duration of use (e.g., 24-48 hours at room temperature).

Decision Logic for Formulation Selection

The choice of the final formulation is a balance between achieving the desired concentration, ensuring stability, and minimizing potential in vivo toxicity from the excipients.

Formulation_Decision Start Need to Formulate NCE Solubility_Check Is Target Concentration Achieved? Start->Solubility_Check Stability_Check Is Formulation Stable (Physically & Chemically)? Solubility_Check->Stability_Check Yes Reformulate Reformulate: - Try different excipients - Change concentration - Alter formulation type Solubility_Check->Reformulate No Tolerability_Check Are Excipients Tolerated in Species/Route? Stability_Check->Tolerability_Check Yes Stability_Check->Reformulate No Proceed Proceed to In Vivo Study Tolerability_Check->Proceed Yes Tolerability_Check->Reformulate No Reformulate->Solubility_Check

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5,6,7,8-Tetrahydroquinoline-2-carboxamide Solubility Guide

Technical Overview & Physicochemical Profile[1][2][3][4] 5,6,7,8-Tetrahydroquinoline-2-carboxamide is a bicyclic heteroaromatic scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Physicochemical Profile[1][2][3][4]

5,6,7,8-Tetrahydroquinoline-2-carboxamide is a bicyclic heteroaromatic scaffold frequently utilized in medicinal chemistry as a fragment for kinase inhibitors (e.g., mTOR, Trk) and metalloproteinase inhibitors.

Users often encounter "crashing out" (precipitation) when transitioning from organic stock solutions to aqueous biological buffers.[1] This behavior is governed by three critical physicochemical parameters:

ParameterApprox. ValueImplication for Biological Assays
LogP (Lipophilicity) ~1.5 – 2.1Moderate lipophilicity indicates poor solubility in pure water but good membrane permeability.
pKa (Pyridine N) ~5.8 – 6.2Critical: At physiological pH (7.4), the molecule is >90% neutral (uncharged), significantly reducing its aqueous solubility compared to acidic environments.
H-Bond Potential Donor: 1 / Acceptor: 2The carboxamide group facilitates strong intermolecular hydrogen bonding, creating a stable crystal lattice that resists dissolution in water (high lattice energy).

Diagnostic Workflow: Is it Solubility or Degradation?

Before altering your protocol, confirm the root cause of the assay failure. Use this diagnostic decision tree.

SolubilityDiagnostic Start Observation: Turbidity / Low Activity CheckMicroscope Microscopic Inspection (20x/40x) Start->CheckMicroscope Crystals Crystalline/Amorphous Precipitate Visible? CheckMicroscope->Crystals YesPrecip Yes: Solubility Failure Crystals->YesPrecip Yes NoPrecip No: Chemical Stability? Crystals->NoPrecip No CheckDMSO Check Final DMSO % YesPrecip->CheckDMSO CheckpH Check Buffer pH YesPrecip->CheckpH LCMS Run LC-MS (Check for Hydrolysis) NoPrecip->LCMS Soln1 Reduce DMSO / Use Intermediate Dilution CheckDMSO->Soln1 >1% (Toxic?) Soln2 Add Solubilizer (Cyclodextrin) CheckDMSO->Soln2 <0.1% (Crash?)

Figure 1: Diagnostic workflow to distinguish between physical precipitation and chemical degradation.

Troubleshooting & FAQs

Issue 1: "Immediate cloudiness upon adding DMSO stock to PBS/Media."

Root Cause: Solvent Shock.[2] When a hydrophobic compound dissolved in DMSO (a polar aprotic solvent) is rapidly introduced into water (a polar protic solvent), the hydration shell of water molecules cannot form fast enough around the hydrophobic solute, forcing it to aggregate.

Solution: The "Intermediate Dilution" Method Do not pipette 1 µL of 10 mM stock directly into 1 mL of media. Instead:

  • Prepare a 100x intermediate stock in pure DMSO.

  • Dilute this 1:10 into a "transition buffer" containing 20% DMSO + 80% PBS . (The compound is often soluble in this hybrid mixture).

  • Dilute this mixture 1:10 into the final assay media.

    • Result: This gradual polarity shift reduces kinetic precipitation.

Issue 2: "The compound dissolves in pH 5.0 buffer but precipitates in pH 7.4 buffer."

Root Cause: Protonation State Switch. The tetrahydroquinoline nitrogen is basic (pKa ~6).

  • pH 5.0: The nitrogen is protonated (

    
    ), making the molecule a cation. Cations are highly water-soluble.
    
  • pH 7.4: The nitrogen is deprotonated (neutral). The neutral form is hydrophobic and "crashes out."

Solution: If your assay allows, use a slightly lower pH (e.g., pH 6.8). If pH 7.4 is mandatory (e.g., cell culture), you must use a solubilizing excipient.

  • Recommendation: Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Why: The hydrophobic cavity of the cyclodextrin encapsulates the neutral tetrahydroquinoline core, shielding it from water, while the hydrophilic exterior keeps the complex in solution.

Issue 3: "I see variability in IC50 values between replicates."

Root Cause: Micro-precipitation. Invisible to the naked eye, micro-crystals can form over 1-2 hours. This reduces the effective concentration of free drug available to bind the target.

Solution:

  • Kinetic Solubility Assay: Measure absorbance at 620nm (where the compound doesn't absorb) immediately and after 2 hours. An increase in OD620 indicates precipitation.

  • Add Surfactant: Include 0.01% Tween-20 or Triton X-100 in your assay buffer. This prevents crystal nucleation.

Validated Formulation Protocols

Protocol A: Preparation of a Stable 10 mM Stock

Standard DMSO stocks can absorb water from the air, causing degradation or precipitation over time.

  • Weighing: Weigh ~1.33 mg of 5,6,7,8-Tetrahydroquinoline-2-carboxamide.

  • Solvent: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Dissolution: Vortex for 30 seconds. If particles persist, sonicate at 35°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (avoid plastic, which can leach plasticizers). Store at -20°C.

Protocol B: "Gold Standard" Aqueous Formulation (for Animal/Cell Studies)

Use this if simple DMSO dilution fails.

ComponentConcentrationFunction
Compound 1 mg/mLActive Agent
DMSO 5% (v/v)Co-solvent (Initial dissolution)
PEG 400 30% (v/v)Co-solvent (Prevents aggregation)
Tween 80 1% (v/v)Surfactant (Stabilizer)
Saline/PBS 64% (v/v)Bulk Vehicle

Mixing Order (Critical):

  • Dissolve Compound in DMSO.[3][1][4]

  • Add PEG 400 and vortex.

  • Add Tween 80 and vortex.

  • Slowly add warm (37°C) Saline/PBS while vortexing.

Mechanism of Action: Solubility Equilibrium

Understanding the equilibrium helps predict behavior in different buffers.

SolubilityEquilibrium cluster_0 Biological Buffer (pH 7.4) cluster_1 Acidic Environment (pH < 6) Solid Solid Crystal (Lattice Energy) SoluteNeutral Dissolved (Neutral) (pH > pKa) Solid->SoluteNeutral Dissolution (Slow) SoluteNeutral->Solid Precipitation (Fast in PBS) SoluteCharged Dissolved (Cationic) (pH < pKa) SoluteNeutral->SoluteCharged Protonation (+ H+)

Figure 2: Equilibrium states. At pH 7.4, the equilibrium shifts left toward the neutral species, driving precipitation.

References

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods, 44(1), 235-249.

  • Di, L., & Kerns, E. H. (2006). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 10(3), 189-196.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • PubChem. (2025). 5,6,7,8-Tetrahydroquinoline-2-carboxamide (Compound Summary). National Library of Medicine.

  • BenchChem Technical Support. (2025). Troubleshooting Compound Precipitation in Cell Culture Media.

Sources

Reference Data & Comparative Studies

Validation

comparative study of 5,6,7,8-Tetrahydroquinoline-2-carboxamide and its analogs

This guide provides an in-depth comparative analysis of 5,6,7,8-Tetrahydroquinoline-2-carboxamide (THQ-2-CA) , a partially saturated heterocyclic scaffold, versus its fully aromatic analog (Quinoline-2-carboxamide) and s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 5,6,7,8-Tetrahydroquinoline-2-carboxamide (THQ-2-CA) , a partially saturated heterocyclic scaffold, versus its fully aromatic analog (Quinoline-2-carboxamide) and simplified precursor (Pyridine-2-carboxamide).

A Technical Guide for Medicinal Chemistry & Drug Design

Executive Summary

The 5,6,7,8-Tetrahydroquinoline-2-carboxamide (THQ-2-CA) scaffold represents a critical "middle ground" in medicinal chemistry, bridging the gap between the highly rigid, planar Quinoline-2-carboxamide and the flexible, less lipophilic Pyridine-2-carboxamide .

Unlike fully aromatic quinolines, the THQ scaffold introduces a non-planar, lipophilic cyclohexene-fused ring. This structural nuance significantly alters the molecule's physicochemical profile (solubility, logP) and its binding affinity for hydrophobic pockets in targets such as ROR


 (Retinoic Acid Receptor-related Orphan Receptor gamma)  and specific Tyrosine Kinases (e.g., Axl/Mer) .

This guide objectively compares these scaffolds, detailing synthesis protocols, physicochemical divergences, and specific biological applications.

Mechanistic & Structural Analysis

The "Saturation Effect": THQ vs. Quinoline

The defining feature of THQ-2-CA is the saturation of the benzenoid ring (positions 5, 6, 7, and 8). This modification has three profound effects on drug-like properties:

  • 3D Topology: Quinoline is flat (planar). THQ is puckered (half-chair conformation of the cyclohexene ring). This allows THQ to fit into globular hydrophobic pockets where a flat quinoline would suffer steric clash.

  • Basicity: The electron-donating alkyl groups in the 5-8 positions of THQ make the pyridine nitrogen slightly more basic (

    
    ) compared to quinoline (
    
    
    
    ), potentially strengthening hydrogen bond acceptance in the active site.
  • Solubility & Metabolism: The

    
     carbons in THQ increase lipophilicity (
    
    
    
    ) but also provide handles for metabolic clearance (e.g., hydroxylation at C-5 or C-8), preventing the "brick dust" insolubility often seen with flat quinoline stackers.
Comparative Physicochemical Profile[1]
PropertyPyridine-2-carboxamide5,6,7,8-THQ-2-carboxamide Quinoline-2-carboxamide
Structure Monocyclic, PlanarBicyclic, Non-Planar (Puckered) Bicyclic, Planar
Electronic Nature Electron DeficientElectron Rich (Pyridine ring)Electron Deficient (Extended conjugation)
Basicity (

of N)
~3.5 (Amide EWG effect)~4.5 - 5.0 (Alkyl EDG effect)~3.0 - 4.0
Hydrophobic Contact MinimalHigh (Aliphatic/Globular) High (Pi-Stacking)
Primary Utility Fragment / ChelatorSpecific Receptor Fit (ROR

)
Intercalator / Broad Kinase Inhibitor

Biological Applications & Case Studies

ROR Modulation (Immunology)

The THQ-2-carboxamide scaffold has emerged as a potent core for ROR


 inverse agonists. In this context, the amide moiety forms a critical hydrogen bond with the backbone of the receptor, while the 5,6,7,8-tetrahydro ring occupies a specific hydrophobic sub-pocket.
  • Advantage over Quinoline: The non-planar THQ ring avoids steric clashes with the helix H12 of ROR

    
    , a common issue with fully flat aromatics.
    
  • Key Derivative: 6-(2,6-dimethylpyrimidin-4-yl)-5-oxo-5,6,7,8-THQ-2-carboxamide (Patented Series).[1][2]

Kinase Inhibition (Axl/Mer)

Substituted THQ-2-carboxamides (specifically 3-amino derivatives) have been reported as inhibitors of the TAM family kinases (Tyro3, Axl, Mer).

  • Mechanism: The pyridine nitrogen and the carboxamide oxygen act as a bidentate hinge binder (interacting with the ATP-binding site hinge region).

  • Selectivity: The bulky tetrahydro- ring directs the molecule towards the solvent front or specific gatekeeper residues, offering a selectivity vector distinct from the flat quinoline inhibitors.

Visualizations (Graphviz)

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional regions of the THQ-2-CA scaffold and how modifications impact biological activity.

SAR_Map Core 5,6,7,8-Tetrahydroquinoline- 2-carboxamide Core Pos2 Position 2 (Amide) H-Bond Donor/Acceptor Zinc Binding Group (ZBG) Core->Pos2 Primary Pharmacophore Pos3 Position 3 Amino/Alkoxy Subs. Modulates Selectivity Core->Pos3 Auxiliary Binding Ring58 Positions 5,6,7,8 (Ring) Hydrophobic Interaction Metabolic Soft Spot Core->Ring58 Steric Fit (RORgamma) N1 Pyridine Nitrogen Hinge Binder / Metal Chelation Core->N1 Essential for Kinases RORgamma H-Bonding RORgamma H-Bonding Pos2->RORgamma H-Bonding Avoids Planar Clash Avoids Planar Clash Ring58->Avoids Planar Clash Kinase Hinge Interaction Kinase Hinge Interaction N1->Kinase Hinge Interaction

Caption: Functional decomposition of the THQ-2-CA scaffold highlighting key interaction sites for ROR


 and Kinase targets.

Experimental Protocols

Synthesis of 5,6,7,8-Tetrahydroquinoline-2-carboxamide

Methodology: Modified Friedländer/Cyclocondensation followed by Amidation.

Step 1: Formation of the THQ Core

  • Reagents: Cyclohexanone (1.0 eq), 3-aminoacrolein or equivalent precursor (e.g., propargylamine + catalyst), Ammonium Acetate.

  • Procedure:

    • Mix Cyclohexanone and the aldehyde precursor in ethanol.

    • Add Ammonium Acetate (2.0 eq) to drive the condensation.

    • Reflux at 80°C for 4–6 hours.

    • Purification: Evaporate solvent; purify residue via silica gel chromatography (Hexane:EtOAc 4:1).

    • Yield: Typically 60-75%.

Step 2: Introduction of the Carboxamide (via Carbonylation or Nitrile Hydrolysis)

  • Route A (From 2-Cyano): If the starting material included a nitrile group (e.g., using cyano-enamines), hydrolyze using

    
     in DMSO at 0°C for 30 mins to yield the primary amide.
    
  • Route B (From 2-Carboxylic Acid):

    • Dissolve 5,6,7,8-tetrahydroquinoline-2-carboxylic acid (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min.

    • Add Ammonium Chloride (3.0 eq) or specific amine (

      
      ).
      
    • Stir at RT for 12h.

    • Workup: Dilute with water, extract with EtOAc, wash with brine.

ROR Reporter Assay Protocol

Objective: To measure the inverse agonist activity of THQ analogs.

  • Cell Line: HEK293T cells co-transfected with:

    • GAL4-DNA binding domain fused to ROR

      
      -Ligand Binding Domain (LBD).
      
    • UAS-Luciferase reporter plasmid.

  • Seeding: Plate cells at 10,000 cells/well in 384-well white plates.

  • Treatment:

    • Incubate cells for 4h to allow adherence.

    • Add test compounds (THQ derivatives) in serial dilution (DMSO < 0.1%).

    • Incubate for 24 hours at 37°C, 5%

      
      .
      
  • Readout:

    • Add Luciferase substrate (e.g., Bright-Glo).

    • Measure luminescence.

  • Analysis: Calculate

    
     relative to vehicle control (100% activity) and a reference inverse agonist (e.g., SR2211).
    

Workflow Visualization

Workflow Start Start: Cyclohexanone Step1 Cyclocondensation (Formation of THQ Ring) Start->Step1 Step2 Functionalization (C-2 Carboxamide Installation) Step1->Step2 Branch Target? Step2->Branch PathA Kinase Assay (Axl/Mer) Branch->PathA 3-Amino Subs. PathB Nuclear Receptor Assay (RORgamma) Branch->PathB 5-Oxo / N-Benzyl Subs. Data Data Analysis (IC50, Selectivity) PathA->Data PathB->Data

Caption: Integrated workflow from synthesis to target-specific biological validation.

References

  • Structure-Activity Relationships of Quinoline-2-carboxamides

    • Title: Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres.
    • Source: PMC / Molecules (2014).
    • URL:[Link]

  • Modulators (Patent)
  • Synthesis of Tetrahydroquinolines

    • Title: Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides.
    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link][3][4]

  • Kinase Inhibition (Axl/Mer)
  • ABCG2 Inhibitor Fragments

    • Title: Design, Synthesis and Characteriz
    • Source: University of Regensburg (Dissert
    • URL:[Link]

Sources

Validation

A Comparative Guide to Validating Analytical Methods for the Quantification of 5,6,7,8-Tetrahydroquinoline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of 5,6,7,8-Tetrahydroquinoline-2-carboxamide quantification. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection of methods, the design of validation protocols, and the interpretation of data, ensuring scientific integrity and regulatory compliance.

The Imperative of Method Validation in Pharmaceutical Analysis

The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications. For a novel compound like 5,6,7,8-Tetrahydroquinoline-2-carboxamide, establishing a robust, validated analytical method is a foundational step in its development pathway, from early-stage discovery through to quality control in manufacturing.

The International Council for Harmonisation (ICH) provides a harmonized framework for analytical method validation, which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] The recently updated ICH Q2(R2) guideline emphasizes a more scientific, risk-based approach to validation throughout the lifecycle of an analytical method.[2][3][4][5] This guide is aligned with these principles, providing a practical roadmap for their implementation.

Physicochemical Properties and Selection of Analytical Techniques

  • 5,6,7,8-Tetrahydroquinoline: This is a cyclic secondary amine with a molecular weight of 133.19 g/mol .[6][7] It is a liquid at room temperature.

  • Carboxamide Group (-CONH2): The addition of a carboxamide group will increase the molecular weight and polarity of the molecule, likely making it a solid at room temperature. The presence of the amide and the quinoline nitrogen provides sites for hydrogen bonding and potential ionization.

Based on these inferred properties, three primary analytical techniques are suitable for the quantification of 5,6,7,8-Tetrahydroquinoline-2-carboxamide:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A workhorse of pharmaceutical analysis, HPLC is well-suited for the separation of polar to moderately nonpolar compounds. The quinoline ring system is expected to have a strong UV chromophore, making UV detection a viable and cost-effective option.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): Offering superior sensitivity and selectivity, LC-MS/MS is the gold standard for bioanalysis and trace-level quantification.[8][9] This technique is particularly advantageous when dealing with complex matrices or when very low detection limits are required.

  • Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile or thermally labile compounds, GC-MS can be a powerful tool if the analyte can be volatilized without degradation or can be derivatized to increase its volatility.[10][11][12]

The following sections will provide a comparative overview of the validation process for each of these techniques.

A Comparative Framework for Method Validation

The validation of an analytical method involves the systematic evaluation of a set of performance characteristics, as defined by ICH Q2(R2).[2][3] The following diagram illustrates the typical workflow for analytical method validation.

Analytical_Method_Validation_Workflow cluster_Planning Planning & Development cluster_Execution Execution of Validation Studies cluster_Reporting Reporting & Lifecycle MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol Definition MethodDevelopment->ValidationProtocol Specificity Specificity / Selectivity ValidationProtocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidationReport Validation Report Generation Robustness->ValidationReport MethodLifecycle Ongoing Method Lifecycle Management ValidationReport->MethodLifecycle

Caption: Workflow for Analytical Method Validation.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is often the first choice for routine quality control and release testing due to its robustness, cost-effectiveness, and widespread availability.

Experimental Protocol for HPLC-UV Method Validation

1. Method Development:

  • Column Selection: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a good starting point due to the expected polarity of the analyte.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended to ensure good peak shape and resolution.

  • Detection Wavelength: The UV spectrum of the analyte should be determined to select a wavelength of maximum absorbance for optimal sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30-40°C are typical starting conditions.

2. Validation Parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the separation of the analyte from known impurities and by performing forced degradation studies (acid, base, oxidation, heat, and light).

  • Linearity and Range: A minimum of five concentrations spanning the expected working range should be prepared and analyzed. The linearity is evaluated by a linear regression analysis of the peak area versus concentration. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable.

  • Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a placebo matrix. The analysis should be performed at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with a minimum of three replicates at each level.

  • Precision:

    • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is typically assessed by analyzing a minimum of six replicates at 100% of the target concentration or nine replicates covering the specified range (three concentrations, three replicates each).

    • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value (LOD) and the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy (LOQ). These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical studies and for the quantification of impurities at very low levels due to its exceptional sensitivity and selectivity.[8][9][13]

Experimental Protocol for LC-MS/MS Method Validation

1. Method Development:

  • Chromatography: Similar to HPLC-UV, a C18 column and a gradient elution with formic acid in water and acetonitrile/methanol are suitable.[13][14] Shorter columns and smaller particle sizes (UPLC) can be used to reduce run times.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is likely to be effective due to the presence of the basic quinoline nitrogen.

    • Tuning and Optimization: The analyte is infused directly into the mass spectrometer to optimize the precursor ion and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). At least two MRM transitions are typically monitored for each analyte to ensure specificity.

  • Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

2. Validation Parameters: The same validation parameters as for HPLC-UV are assessed, with some additional considerations for matrix effects in bioanalytical methods.

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is evaluated by comparing the response of the analyte in a post-extraction spiked matrix sample to the response of the analyte in a neat solution.

  • Recovery: The efficiency of the extraction procedure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a viable option if the analyte is sufficiently volatile and thermally stable. For a compound like 5,6,7,8-Tetrahydroquinoline-2-carboxamide, derivatization is likely necessary to increase its volatility and improve its chromatographic properties.[11][12]

Experimental Protocol for GC-MS Method Validation

1. Method Development:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (e.g., amides).[11][12] Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups.

  • GC Column: A non-polar or moderately polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used.

  • Temperature Program: A temperature gradient is used to elute the derivatized analyte and separate it from other components.

  • MS Detection: Electron ionization (EI) is the most common ionization technique in GC-MS. The mass spectrometer is operated in selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the derivatized analyte.

2. Validation Parameters: The validation parameters are similar to those for HPLC and LC-MS/MS, with robustness testing focusing on GC-specific parameters such as inlet temperature, oven temperature ramp rate, and carrier gas flow rate.

Comparative Summary of Analytical Methods

Performance CharacteristicHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Specificity Good; relies on chromatographic separation. May be challenging for isomeric impurities.Excellent; high selectivity from MRM transitions.Excellent; high selectivity from SIM and mass spectral data.
Sensitivity (LOQ) ng/mL rangepg/mL to low ng/mL rangepg/mL to ng/mL range
Linearity (r²) Typically ≥ 0.99Typically ≥ 0.99Typically ≥ 0.99
Precision (%RSD) Typically < 2% for repeatabilityTypically < 15% for bioanalysisTypically < 5%
Accuracy (% Recovery) Typically 98-102% for drug substanceTypically 85-115% for bioanalysisTypically 95-105%
Sample Throughput ModerateHigh with UPLC systemsModerate due to derivatization step
Cost (Instrument/Consumables) Low to ModerateHighModerate
Ease of Use HighModerate to HighModerate (derivatization adds complexity)
Typical Application Routine QC, release testing, stability studiesBioanalysis, impurity profiling, trace analysisVolatile compound analysis, confirmation testing

Logical Relationships in Method Selection

The choice of an analytical method is driven by the specific requirements of the analysis. The following diagram illustrates the decision-making process.

Method_Selection_Logic Start What is the intended purpose of the analysis? Bioanalysis Bioanalysis (e.g., plasma, tissue)? Start->Bioanalysis TraceAnalysis Trace Level Impurity Quantification? Start->TraceAnalysis RoutineQC Routine QC / Release Testing? Start->RoutineQC LCMS LC-MS/MS is the preferred method Bioanalysis->LCMS Yes TraceAnalysis->LCMS Yes HPLC_UV HPLC-UV is a suitable and cost-effective choice RoutineQC->HPLC_UV Yes GCMS_option Is the analyte volatile or can it be derivatized? RoutineQC->GCMS_option Consider alternatives? GCMS_option->HPLC_UV No GCMS GC-MS can be a viable alternative GCMS_option->GCMS Yes

Caption: Decision tree for analytical method selection.

Conclusion and Recommendations

The validation of an analytical method for the quantification of 5,6,7,8-Tetrahydroquinoline-2-carboxamide is a critical activity that requires a systematic and scientifically sound approach. This guide has provided a comparative framework for the development and validation of three common analytical techniques: HPLC-UV, LC-MS/MS, and GC-MS.

  • For routine quality control, release testing, and stability studies , where high sensitivity is not the primary requirement, a validated HPLC-UV method is the most practical and cost-effective choice. Its robustness and ease of use make it ideal for a high-throughput laboratory environment.

  • For bioanalytical applications (e.g., pharmacokinetic studies) or for the quantification of trace-level impurities , the superior sensitivity and selectivity of LC-MS/MS make it the indispensable method of choice.

  • GC-MS can be considered as a confirmatory technique or if HPLC-based methods are not suitable, provided that an effective and reproducible derivatization procedure can be developed.

Ultimately, the selected method must be demonstrated to be fit for its intended purpose through a rigorous validation study that adheres to the principles outlined in the ICH guidelines.[1][2][3] This ensures the generation of reliable and reproducible data, which is the bedrock of drug development and patient safety.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • U.S. Food and Drug Administration. (2024, March). Q2(R2) Validation of Analytical Procedures.
  • PubChem. 5,6,7,8-Tetrahydroquinoline.
  • PMC. (2024, October 2). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue.
  • SIELC Technologies. (2018, May 16). 5,6,7,8-Tetrahydroisoquinoline.
  • PubChem. 8-Oxo-5,6,7,8-tetrahydroquinoline-2-carboxylic acid.
  • MDPI. (2023, February 16). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors.
  • Sigma-Aldrich. 8-Acetyl-5,6,7,8-tetrahydroquinoline 95%.
  • Agilent. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.
  • NIST. Quinoline, 5,6,7,8-tetrahydro-.
  • PMC. (2022, December 6). Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil.
  • PMC. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry.
  • PMC. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy.
  • ResearchGate. (2025, November 29). Fast GC-MS method for the simultaneous screening of THC-COOH, cocaine, opiates and analogues including buprenorphine and fentanyl, and their metabolites in urine | Request PDF.
  • Agilent. Fast LC/MS/MS Analytical Method for the Separation of Isobaric Isomers of Delta 8, 9 and 10 THC and Carboxy THC metabolites.
  • eGrove. Development and Validation of Different Analytical Techniques for the Quantification of Cannabinoids and Cannflavins In Cannabis and Cannabis-Based Products.
  • Thermo Fisher Scientific. Quantitation of seventeen cannabinoids in dried cannabis, hemp and vape oils by LC-MS/MS.
  • ResearchGate. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants.
  • Semantic Scholar. Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent.
  • Research Journal of Pharmacy and Technology. (2017, August 22). Using Gas Chromatography-Mass Spectrometry (GC-MS) Technique for Analysis of Bioactive Compounds of Methanolic Leaves extract of Lepidium sativum.
  • Agilent. Quantitation of Cannabinoids in Hemp Flower by Derivatization GC/MS.
  • Shimadzu Scientific Instruments. HPLC Method Development for Baseline Resolution of Seventeen Cannabinoids.
  • Benchchem. (2025). Assessing the Purity of Synthesized 7,8-Epoxy-5,6,7,8-tetrahydroquinoline: A Comparative Guide.
  • Google Patents. CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.